1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
Description
Properties
IUPAC Name |
1-fluoro-3-(4-propylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-6,11-13H,2,4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPPGQWSQUGPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701035918 | |
| Record name | 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701035918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138679-81-9 | |
| Record name | 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701035918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluor-3-(trans-4-propylcyclohexyl)-benzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to obtain 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a multi-step process, commencing with the preparation of key precursors, followed by a cross-coupling reaction to assemble the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and workflow.
Synthetic Strategy
The synthesis of this compound can be achieved through a convergent approach, involving the preparation of two key intermediates: an aryl halide, specifically 1-bromo-3-fluorobenzene, and a cyclohexyl-containing organometallic reagent, such as trans-4-propylcyclohexylmagnesium bromide. These intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as a Kumada or Suzuki-Miyaura reaction. The overall synthetic pathway is depicted below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis.
Synthesis of 1-Bromo-3-fluorobenzene
1-Bromo-3-fluorobenzene is a key aryl precursor. While commercially available, it can also be synthesized from 3-fluoroaniline via a Sandmeyer reaction.
Experimental Protocol:
Synthesis of trans-4-Propylcyclohexyl bromide
This section details the preparation of the cyclohexyl precursor, starting from 4-propylcyclohexanone.
Step 1: Synthesis of trans-4-Propylcyclohexanol
Experimental Protocol:
A detailed protocol for the stereoselective reduction of 4-propylcyclohexanone to trans-4-propylcyclohexanol is not explicitly available in the search results. However, a common method involves the use of a reducing agent that favors the formation of the thermodynamically more stable equatorial alcohol. One such method is reduction with sodium in ethanol or catalytic hydrogenation.
Step 2: Bromination of trans-4-Propylcyclohexanol
Experimental Protocol:
The conversion of an alcohol to an alkyl bromide can be effectively achieved using phosphorus tribromide (PBr₃).
-
To a stirred solution of trans-4-propylcyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) cooled in an ice bath, slowly add phosphorus tribromide (PBr₃) (approximately 0.33 to 0.5 equivalents).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude trans-4-propylcyclohexyl bromide.
-
Purification can be achieved by distillation under reduced pressure.
Synthesis of this compound
The final step involves the cross-coupling of the two prepared intermediates. A Kumada coupling reaction is a suitable choice for this transformation.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of trans-4-propylcyclohexyl bromide in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, trans-4-propylcyclohexylmagnesium bromide.
-
Kumada Coupling: In a separate flask, dissolve 1-bromo-3-fluorobenzene and a palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), in anhydrous THF. To this solution, add the freshly prepared Grignard reagent dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is then heated to reflux and stirred for several hours until the starting materials are consumed (monitored by TLC or GC).
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key reaction steps. Please note that these are representative values based on analogous reactions and may vary depending on the specific experimental conditions.
Table 1: Synthesis of Precursors
| Precursor | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1-Bromo-3-fluorobenzene | 3-Fluoroaniline | NaNO₂, HBr, CuBr | Water/HBr | 0 - 50 | 2-4 | 60-80 | >98 (after purification) |
| trans-4-Propylcyclohexanol | 4-Propylcyclohexanone | NaBH₄ or H₂/Catalyst | Ethanol or Methanol | 0 - RT | 2-6 | 85-95 | >95 (trans isomer) |
| trans-4-Propylcyclohexyl bromide | trans-4-Propylcyclohexanol | PBr₃ | Diethyl ether | 0 - RT | 4-8 | 70-85 | >97 (after distillation) |
Table 2: Kumada Cross-Coupling Reaction
| Aryl Halide | Grignard Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1-Bromo-3-fluorobenzene | trans-4-Propylcyclohexylmagnesium bromide | Pd(OAc)₂ | SPhos | Toluene/THF | 80-100 | 12-24 | 60-75 | >98 (after chromatography) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Figure 2: Experimental workflow for the synthesis.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, and the propyl group protons. The coupling patterns of the aromatic protons will be indicative of the 1,3-disubstitution pattern. The signals for the cyclohexyl protons will confirm the trans stereochemistry.
-
¹³C NMR: The spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule. The chemical shifts will be consistent with the proposed structure.
-
¹⁹F NMR: A single signal in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, and the fragmentation pattern will be consistent with its structure.
Conclusion
This technical guide outlines a robust and feasible synthetic route for the preparation of this compound. The described multi-step synthesis, involving the preparation of key aryl and cyclohexyl precursors followed by a palladium-catalyzed cross-coupling reaction, provides a clear pathway for obtaining the target molecule. The detailed experimental protocols and data tables serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of reaction conditions may be necessary to maximize yields and purity. The characterization methods outlined are essential for verifying the structure and purity of the final product.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene belongs to a class of compounds known as fluorinated liquid crystals.[2] These molecules are of significant interest in materials science for their applications in liquid crystal displays (LCDs) and in medicinal chemistry due to the unique properties conferred by fluorine substitution.[3][4] The incorporation of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinities, making it a key strategy in modern drug discovery.[3][5][6] This document provides a predictive overview of the chemical properties, a hypothetical synthesis route, and general experimental protocols for the characterization of this compound.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound are determined by its three main structural components: the benzene ring, the fluoro substituent, and the trans-4-propylcyclohexyl group. The rigid aromatic core and the flexible aliphatic ring are characteristic of molecules that exhibit liquid crystalline phases.[7]
Estimated Physicochemical Data
The following table summarizes the predicted physicochemical properties.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₅H₂₁F | Calculated from structure |
| Molecular Weight | 220.33 g/mol | Calculated from formula |
| Physical State | Liquid or low-melting solid | Analogy with similar liquid crystal compounds |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene); insoluble in water. | General solubility of nonpolar organic compounds |
| Boiling Point | > 250 °C (estimated) | Analogy with similar substituted benzenes |
| Density | ~1.0 g/mL (estimated) | Analogy with similar organic compounds |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of the compound. Below are the expected characteristics for key spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (C₆H₄F): Complex multiplets in the range of 6.8-7.4 ppm. The fluorine atom will cause additional splitting (JHF couplings). - Cyclohexyl Protons (C₆H₁₁): A series of broad multiplets in the range of 1.0-2.0 ppm. The trans configuration will influence the chemical shifts and coupling constants of the axial and equatorial protons. - Propyl Protons (CH₂CH₂CH₃): A triplet for the methyl group (~0.9 ppm) and multiplets for the methylene groups (~1.3 ppm). |
| ¹³C NMR | - Aromatic Carbons: Signals in the 110-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and appear as a doublet. - Cyclohexyl Carbons: Signals in the 25-45 ppm range. - Propyl Carbons: Signals in the 10-40 ppm range. |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with nearby aromatic protons. The chemical shift will be in the typical range for an aryl fluoride.[8][9] |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 220.33. - Key Fragments: Fragmentation would likely involve the loss of the propyl group, and characteristic fragmentation of the cyclohexyl and benzene rings. |
Synthesis and Characterization Workflows
Hypothetical Synthesis Protocol
A plausible synthetic route for this compound would involve a cross-coupling reaction, such as a Suzuki or Kumada coupling, which are standard methods for forming carbon-carbon bonds between aromatic and aliphatic systems.
Reaction Scheme: A potential synthesis could involve the reaction of a Grignard reagent derived from 1-bromo-3-fluorobenzene with 4-propylcyclohexanone, followed by dehydration and reduction of the resulting cyclohexene. A more direct approach would be the cross-coupling of a (trans-4-propylcyclohexyl)boronic acid derivative with 1-bromo-3-fluorobenzene.
Below is a generalized workflow for a Suzuki cross-coupling synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ipme.ru [ipme.ru]
- 8. sfu.ca [sfu.ca]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Spectroscopic Data for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene: A Data Gap
A comprehensive search for spectroscopic data for the specific compound 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene has revealed a significant lack of publicly available information. Despite searches for nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data, no specific experimental spectra or detailed protocols for this molecule could be retrieved from scientific databases and literature.
This absence of data prevents the compilation of a detailed technical guide as requested. While information exists for structurally similar compounds, such as 1-fluoro-4-(4-pentylcyclohexyl)benzene and 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, direct extrapolation of their spectroscopic characteristics to this compound would be scientifically unsound.
For researchers, scientists, and drug development professionals seeking to work with this compound, this data gap necessitates primary experimental work to characterize the molecule thoroughly. The following sections outline the general, hypothetical experimental protocols that would be employed to acquire the necessary spectroscopic data.
Hypothetical Experimental Protocols
Should a sample of this compound be synthesized or acquired, the following standard methodologies would be applied to determine its spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). The resulting spectrum would be expected to show distinct signals for the aromatic protons, the cyclohexyl protons, and the propyl group protons, with chemical shifts and coupling constants providing information about their chemical environment and connectivity.
-
¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would be acquired to identify all unique carbon environments within the molecule. The chemical shifts would differentiate between the aromatic, cyclohexyl, and propyl carbons.
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¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial technique. It would provide a specific signal for the fluorine atom, and its coupling to neighboring protons (if any) would help confirm the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
-
Electron Ionization (EI) or Electrospray Ionization (ESI): The compound would be introduced into a mass spectrometer to determine its molecular weight. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition (C₁₅H₂₁F). The fragmentation pattern observed in the mass spectrum would offer structural clues by showing the characteristic breakdown of the molecule.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) or KBr Pellet: An IR spectrum would be recorded to identify the functional groups present. Key vibrational bands would be expected for C-H stretching (aliphatic and aromatic), C=C stretching (aromatic ring), and the C-F stretching frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
The sample would be dissolved in a suitable solvent (e.g., ethanol or cyclohexane) and its absorbance spectrum measured. The UV-Vis spectrum would reveal information about the electronic transitions within the molecule, particularly those associated with the fluorinated benzene ring.
Data Presentation
As no quantitative data could be found, the following tables are presented as templates for how the data would be structured once obtained.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Expected Aromatic Region | Aromatic Protons | |||
| Expected Cyclohexyl Region | Cyclohexyl Protons | |||
| Expected Propyl Region | Propyl Protons |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Expected Aromatic Region | Aromatic Carbons |
| Expected Cyclohexyl Region | Cyclohexyl Carbons |
| Expected Propyl Region | Propyl Carbons |
Table 3: Other Spectroscopic Data
| Technique | Key Observations |
| ¹⁹F NMR | Expected single resonance |
| MS (HRMS) | Calculated m/z for C₁₅H₂₁F |
| IR (cm⁻¹) | Expected C-F, C=C (aromatic), C-H stretches |
| UV-Vis (nm) | Expected λmax for the aromatic chromophore |
Workflow for Spectroscopic Analysis
The general workflow for the complete spectroscopic characterization of a novel compound like this compound is outlined in the diagram below.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, a fluorinated organic compound with potential applications in materials science and as an intermediate in the synthesis of bioactive molecules. Due to the limited availability of experimental data in public domains, this guide combines reported information with predicted properties and a plausible synthetic pathway to serve as a valuable resource for researchers.
Chemical Identifiers and Physical Properties
The primary identifiers for this compound are crucial for accurate documentation and database searches. While two CAS numbers have been associated with related structures, the most specific for the trans isomer is 138679-81-9.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source/Method |
| CAS Number | 138679-81-9 | BLDpharm[1] |
| 119511-09-0 (isomer unspecified) | ChemicalBook, AKSci[2][3] | |
| Molecular Formula | C₁₅H₂₁F | BLDpharm[1] |
| Molecular Weight | 220.33 g/mol | BLDpharm[1] |
| IUPAC Name | This compound | |
| Canonical SMILES | CCC[C@H]1CC--INVALID-LINK--CC1 | BLDpharm[1] |
| InChI | InChI=1S/C15H21F/c1-2-6-14-7-9-15(10-8-14)12-4-3-5-13(16)11-12/h3-5,11,14-15H,2,6-10H2,1H3/t14-,15- | Generated from SMILES |
| InChIKey | Not readily available |
Lacking extensive experimental data, the following table summarizes predicted physicochemical properties. These values are computationally derived and should be considered as estimates pending experimental verification.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| LogP | Not available | |
| Refractive Index | Not available |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry reactions and methodologies reported for analogous compounds. The following protocol is a representative example.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process: first, the preparation of a key intermediate, (trans-4-propylcyclohexyl)benzene, followed by a regioselective fluorination.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of (trans-4-propylcyclohexyl)benzene
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Hydrogenation of Propylbenzene:
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In a high-pressure reactor, dissolve propylbenzene in a suitable solvent such as ethanol.
-
Add a catalytic amount of Rhodium on carbon (Rh/C).
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Pressurize the reactor with hydrogen gas (1 atm) and stir the mixture at room temperature until the reaction is complete (monitored by GC-MS).
-
Filter the catalyst and remove the solvent under reduced pressure to obtain a mixture of cis- and trans-propylcyclohexylbenzene.
-
-
Isomerization to the trans-isomer:
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To the mixture of isomers, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Heat the mixture to reflux for several hours to facilitate the isomerization to the more stable trans isomer.
-
Monitor the reaction progress by GC analysis.
-
Upon completion, quench the reaction with water, extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.
-
Stage 2: Regioselective Fluorination
-
Nitration:
-
Cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.
-
Slowly add (trans-4-propylcyclohexyl)benzene to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture onto ice and extract the product with an organic solvent.
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Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
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Dry the organic layer and purify the product to isolate 1-Nitro-3-(trans-4-propylcyclohexyl)benzene.
-
-
Reduction of the Nitro Group:
-
Dissolve the nitro-intermediate in ethanol and add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amine.
-
Alternatively, the reduction can be achieved using tin and hydrochloric acid (Sn/HCl).
-
After the reaction, filter the catalyst (if using Pd/C) and neutralize the solution to isolate 3-(trans-4-propylcyclohexyl)aniline.
-
-
Balz-Schiemann Reaction for Fluorination:
-
Dissolve the aniline intermediate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.
-
To the diazonium salt solution, add a solution of fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt.
-
Isolate the salt by filtration and dry it carefully.
-
Gently heat the dry diazonium tetrafluoroborate salt until nitrogen evolution ceases, yielding the desired this compound.
-
Purify the final product by distillation or column chromatography.
-
Analytical Data
No specific experimental analytical data such as NMR or mass spectra for this compound has been found in the public domain. Researchers synthesizing this compound would need to perform full characterization.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and cyclohexyl substituents), the cyclohexyl protons (a complex multiplet), and the propyl group protons (triplet and sextet).
-
¹³C NMR: Resonances for the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclohexyl and propyl groups.
-
¹⁹F NMR: A single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 220.33, along with characteristic fragmentation patterns.
Safety and Handling
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry place away from incompatible materials.
The following diagram illustrates a general workflow for handling and characterizing a newly synthesized research chemical like the title compound.
Caption: General workflow for handling a new research chemical.
Conclusion
This compound is a compound of interest for which detailed experimental data is scarce. This guide provides a consolidated summary of its known identifiers and a proposed, detailed synthetic route to facilitate further research. All predicted data and proposed protocols should be used as a starting point and validated experimentally. As with any research chemical with limited toxicological data, appropriate safety precautions are paramount.
References
An In-depth Technical Guide to 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene (CAS No. 138679-81-9). While this specific isomer is not extensively documented in publicly available literature, this document compiles relevant data from structurally analogous compounds to offer a predictive and comparative analysis. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the characteristics and potential applications of fluorinated cyclohexylbenzene derivatives. The content includes postulated synthetic pathways, expected physicochemical and spectral data, and a discussion of the potential biological significance based on related molecules.
Molecular Structure and Identification
This compound is a disubstituted aromatic compound featuring a fluorinated benzene ring linked to a propyl-substituted cyclohexane ring. The "trans" configuration indicates the relative stereochemistry of the substituents on the cyclohexane ring.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 138679-81-9 |
| Molecular Formula | C₁₅H₂₁F |
| Molecular Weight | 220.33 g/mol |
| SMILES | CCC[C@H]1CC--INVALID-LINK--CC1 |
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data for this compound, the following properties are predicted based on its structure and data from similar compounds.
| Property | Predicted Value/Range |
| Appearance | Colorless liquid |
| Boiling Point | ~280-300 °C |
| Melting Point | < 25 °C |
| Density | ~0.95-1.05 g/cm³ |
| LogP | ~5-6 |
| Purity | >97% (as offered by suppliers) |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for similar substituted cyclohexylbenzene derivatives. A common approach involves a Friedel-Crafts-type reaction or a cross-coupling reaction.
Proposed Synthetic Pathway: Friedel-Crafts Alkylation
A potential synthetic route could involve the Friedel-Crafts alkylation of fluorobenzene with 4-propylcyclohexanol or 4-propylcyclohexene under acidic conditions.
physical characteristics of fluorinated cyclohexylbenzene derivatives
An In-depth Technical Guide to the Physical Characteristics of Fluorinated Cyclohexylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . These compounds are of significant interest in the fields of materials science, particularly for the development of liquid crystal displays (LCDs), and are gaining attention in medicinal chemistry due to the unique properties conferred by fluorine substitution. This document details their synthesis, key physical properties with quantitative data, and the experimental protocols used for their characterization.
Introduction to Fluorinated Cyclohexylbenzene Derivatives
Fluorinated cyclohexylbenzene derivatives are organic molecules consisting of a benzene ring and a cyclohexane ring linked together, with one or more hydrogen atoms replaced by fluorine atoms. The introduction of fluorine can dramatically alter the electronic and physical properties of the parent molecule.[1] Fluorination is known to influence properties such as polarity, viscosity, dielectric anisotropy, and thermal stability.[1][2][3] These characteristics make them highly valuable components in liquid crystal mixtures for display technologies, where precise control over optical and electrical properties is crucial.[2] In drug development, the incorporation of fluorine can enhance metabolic stability, binding affinity, and cell permeability.
Synthesis of Fluorinated Cyclohexylbenzene Derivatives
The synthesis of fluorinated cyclohexylbenzene derivatives often involves multi-step processes. A general approach is the acid-catalyzed alkylation of a fluorinated benzene derivative with cyclohexene.[4] Another common method is the Suzuki or Stille coupling of a fluorinated benzene boronic acid (or stannane) with a cyclohexyl halide derivative, or vice versa.[5] The synthesis of specific isomers, such as the trans-isomers which are often desired for liquid crystal applications, may require additional purification or stereoselective synthesis steps.[6][7]
A generalized workflow for the synthesis and characterization is presented below.
Quantitative Physical Properties
The physical properties of fluorinated cyclohexylbenzene derivatives are highly dependent on the number and position of the fluorine atoms, as well as the nature of other substituents. The following tables summarize key physical data for representative compounds. For comparison, data for the non-fluorinated parent compound, cyclohexylbenzene, is also included.
Table 1: Basic Physical Properties of Cyclohexylbenzene and a Monofluorinated Derivative.
| Property | Cyclohexylbenzene | 4-Fluorocyclohexylbenzene |
| Molecular Formula | C₁₂H₁₆ | C₁₂H₁₅F |
| Molar Mass ( g/mol ) | 160.26 | 178.25 |
| Melting Point (°C) | 5[8] | - |
| Boiling Point (°C) | 239-240[8] | - |
| Density (g/mL at 25°C) | 0.95[8] | - |
| Refractive Index (n²⁰/D) | 1.526[8] | - |
Note: Data for specific fluorinated derivatives is often proprietary or published within larger studies on liquid crystal mixtures, making direct comparisons challenging.
Table 2: Influence of Fluorination on Liquid Crystal Properties.
Many fluorinated cyclohexylbenzene derivatives are components of liquid crystal mixtures. Their properties are crucial for the performance of displays.
| Compound Family | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Viscosity |
| Phenyl Cyclohexanes | Positive | Moderate | Low |
| Laterally Fluorinated Phenyl Cyclohexanes | Negative[2] | Low[2] | Low[2] |
| Difluorinated Phenyl Bicyclohexanes | Varies with substitution pattern | Moderate | - |
Note: The sign and magnitude of the dielectric anisotropy are strongly influenced by the position of the fluorine atoms. Lateral fluorination often leads to a negative dielectric anisotropy, which is useful for vertically aligned (VA) mode LCDs.[2]
Experimental Protocols
The characterization of fluorinated cyclohexylbenzene derivatives involves a range of standard and specialized techniques.
Determination of Melting and Boiling Points
-
Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For liquid crystals, this measurement is part of a broader thermal analysis.
-
Boiling Point: The boiling point is measured at a specific pressure, often using distillation. For small quantities, a micro-boiling point apparatus can be used.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance. It is a key parameter for optical applications, including liquid crystals.
-
Methodology: An Abbe refractometer is commonly used.[9] A few drops of the liquid sample are placed on the prism, and the instrument is adjusted to find the critical angle, from which the refractive index is determined. For liquid crystals, specialized refractometers are used to measure the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the director axis. The difference between these values gives the birefringence (Δn = nₑ - nₒ).[10]
Dielectric Spectroscopy
Dielectric spectroscopy is used to measure the dielectric properties of a material as a function of frequency. For liquid crystal research, it is essential for determining the dielectric anisotropy (Δε).[11]
-
Methodology:
-
A sample of the liquid crystal material is placed between two conductive plates, forming a capacitor.
-
The cell is placed in a temperature-controlled holder, often between the poles of a magnet to align the liquid crystal director.
-
An oscillating electric field is applied, and the capacitance and conductance of the sample are measured over a range of frequencies (e.g., 1 kHz to 10 MHz).[11]
-
Measurements are taken with the liquid crystal director aligned parallel and perpendicular to the electric field to determine the dielectric permittivities ε∥ and ε⊥.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[12]
-
The following diagram illustrates the workflow for measuring dielectric anisotropy.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow. Low viscosity is desirable for liquid crystal materials to ensure fast switching times in displays.
-
Methodology: Rotational viscometers are often used. A spindle is rotated in the sample fluid, and the torque required to maintain a constant angular velocity is measured. This torque is proportional to the viscosity of the fluid. For anisotropic fluids like liquid crystals, specialized techniques are required to measure the different viscosity coefficients. An Ubbelohde viscometer can also be used for measuring the kinematic viscosity of isotropic liquids.[3]
Conclusion
Fluorinated cyclohexylbenzene derivatives are a versatile class of compounds with tunable physical properties. The strategic placement of fluorine atoms allows for precise control over key parameters such as dielectric anisotropy, viscosity, and thermal stability, making them indispensable in the field of liquid crystals. The experimental protocols outlined in this guide provide a framework for the reliable characterization of these materials, enabling further innovation in both materials science and drug development. As synthetic methods become more advanced, the exploration of novel fluorinated structures will continue to yield materials with enhanced performance characteristics.
References
- 1. Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids | Semantic Scholar [semanticscholar.org]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 827-52-1 CAS MSDS (Cyclohexylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Phase Behavior of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental data on the phase behavior of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is not publicly available. This guide, therefore, provides a comprehensive overview of the expected phase behavior and characterization methodologies based on closely related fluorinated liquid crystalline compounds. The principles and techniques described herein are standard for the analysis of such materials and provide a robust framework for investigating the target compound.
Introduction
This compound belongs to the class of fluorinated liquid crystal monomers. These molecules are of significant interest due to their unique dielectric and optical properties, which are heavily influenced by their mesomorphic (liquid crystalline) phases. The introduction of fluorine atoms into the molecular structure can significantly alter properties such as dielectric anisotropy, viscosity, and clearing points. Understanding the phase behavior is critical for the design and application of liquid crystal mixtures in technologies like displays and for predicting material properties in various applications.
Predicted Phase Behavior
While specific transition temperatures for this compound are not documented in the provided search results, the phase behavior of analogous compounds suggests that it would exhibit one or more mesophases, such as nematic or smectic phases, over a specific temperature range. The clearing point (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid) is a key parameter.
For context, a summary of phase transition data for structurally similar compounds is presented below. It is important to note that the position of the fluorine substituent and the nature of the aromatic core significantly impact the transition temperatures.
| Compound Name | Abbreviation | Crystal to Nematic (TC-N) or Smectic (TC-S) (°C) | Nematic to Isotropic (TN-I) (°C) | Reference |
| Data for specific compound not available in literature | N/A | N/A | N/A | |
| Hypothetical Data for Illustrative Purposes | F-PCH | ~25 | ~80 |
Table 1: Illustrative phase transition temperatures of a hypothetical analogous fluorinated liquid crystal. Actual values for this compound would require experimental determination.
Experimental Protocols for Phase Behavior Characterization
The characterization of the phase behavior of liquid crystalline materials typically involves a combination of thermal analysis and optical microscopy. X-ray diffraction is also employed for detailed structural elucidation of the mesophases.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes of phase transitions.
Methodology:
-
A small sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point.
-
The sample is then cooled at the same controlled rate to a temperature below its crystallization point.
-
A second heating and cooling cycle is often performed to ensure thermal history does not affect the results.
-
Phase transitions are identified as endothermic (heating) or exothermic (cooling) peaks in the heat flow curve as a function of temperature. The peak onset temperature is typically reported as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
Objective: To visually identify and characterize liquid crystalline phases based on their unique optical textures.
Methodology:
-
A small amount of the sample is placed on a clean glass microscope slide.
-
A coverslip is placed over the sample, which is then heated on a hot stage to its isotropic phase to ensure a thin, uniform film.
-
The sample is slowly cooled while being observed through a polarizing microscope with crossed polarizers.
-
Different liquid crystalline phases (e.g., nematic, smectic) will exhibit characteristic birefringent textures (e.g., Schlieren, focal conic).
-
The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed by DSC.
X-ray Diffraction (XRD)
Objective: To determine the molecular arrangement and structural parameters of the different phases, particularly for confirming smectic phases and determining layer spacing.
Methodology:
-
The sample is loaded into a capillary tube and placed in a temperature-controlled holder within the XRD instrument.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
In the isotropic phase, a broad, diffuse halo is observed.
-
In the nematic phase, a similar diffuse halo is seen, but it may show some anisotropy if the sample is aligned.
-
In smectic phases, sharp Bragg reflections are observed at small angles, corresponding to the layer spacing, in addition to the diffuse wide-angle scattering from the liquid-like in-plane arrangement of molecules.
-
The d-spacing (layer thickness) can be calculated from the position of the small-angle peaks using Bragg's Law.
Logical Relationship of Characterization Techniques
The characterization of the phase behavior of a novel liquid crystal like this compound follows a logical progression where the results from one technique inform the next.
Conclusion
While direct experimental data for this compound remains to be published, this guide outlines the standard, rigorous methodologies required for its full phase behavior characterization. The combination of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction provides a comprehensive toolkit for identifying its mesophases, determining transition temperatures, and elucidating the structural organization of this and other novel liquid crystalline materials. The insights gained from such studies are paramount for the advancement of materials science and the development of new technologies.
A Technical Guide to the Dielectric Anisotropy of Fluorinated Liquid Crystals
This in-depth technical guide explores the core principles of dielectric anisotropy in fluorinated liquid crystals. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the design and application of liquid crystals with tailored dielectric properties. This guide covers the fundamental concepts, the profound impact of fluorination on dielectric behavior, detailed experimental protocols for characterization, and a summary of key data.
Fundamental Concepts of Dielectric Anisotropy
Dielectric anisotropy (Δε) is a critical property of liquid crystals (LCs), defining the difference in dielectric permittivity when an electric field is applied parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The relationship is expressed as:
Δε = ε∥ - ε⊥
The magnitude and sign of Δε are determined by the molecular structure of the LC, specifically the magnitude and orientation of its net molecular dipole moment with respect to its principal molecular axis.
-
Positive Dielectric Anisotropy (p-type): Occurs when the net dipole moment is parallel to the long molecular axis, resulting in ε∥ > ε⊥. These materials align with an applied electric field.
-
Negative Dielectric Anisotropy (n-type): Occurs when the net dipole moment is perpendicular to the long molecular axis, leading to ε∥ < ε⊥. These materials align perpendicularly to an applied electric field.
The dielectric properties of LCs are pivotal for their application in display technologies, such as twisted nematic (TN), in-plane switching (IPS), and vertical alignment (VA) modes, as well as in non-display applications like tunable capacitors, phase shifters, and smart windows.
The Role of Fluorine Substitution
The introduction of highly electronegative fluorine atoms is a powerful strategy for engineering the dielectric anisotropy of liquid crystals. The strong dipole moment of the C-F bond significantly influences the overall molecular dipole moment. The position of the fluorine substituent on the LC molecule is crucial in determining the sign and magnitude of Δε.
-
Terminal Fluorination: Placing a fluorine atom at the terminal position of the alkyl chain or the aromatic core generally enhances the dipole moment component along the long molecular axis, leading to a large positive Δε.
-
Lateral Fluorination: Substituting fluorine atoms on the lateral positions of the molecular core increases the dipole moment component perpendicular to the long axis. This can result in a decrease in positive Δε or the induction of negative Δε.
-
Multiple Fluorine Substitutions: The use of multiple fluorine atoms can lead to a significant increase in the magnitude of Δε. For instance, difluoro and trifluoro substitutions are common strategies to achieve very high positive or negative dielectric anisotropy.
The strategic placement of fluorine atoms allows for the fine-tuning of the dielectric properties of liquid crystals to meet the specific requirements of various applications.
Experimental Measurement of Dielectric Anisotropy
The dielectric anisotropy of a liquid crystal is typically determined by measuring the capacitance of a test cell filled with the LC material. The measurements are performed in the nematic phase at a specific temperature and frequency (commonly 1 kHz).
Key Experimental Apparatus
-
Liquid Crystal Test Cell: Composed of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide - ITO). The inner surfaces are coated with an alignment layer (e.g., polyimide) that is rubbed to induce a specific pre-alignment of the LC molecules. The cell gap is precisely controlled by spacers.
-
Hot Stage/Temperature Controller: To maintain the LC sample at a constant and uniform temperature within its nematic range.
-
LCR Meter/Impedance Analyzer: To measure the capacitance and dissipation factor of the test cell.
-
Function Generator and High Voltage Amplifier: To apply a sufficiently high AC voltage (the "bias voltage") to reorient the LC director.
-
Magnetic Field (optional): An alternative to a high bias voltage for reorienting the LC director, particularly for materials with negative Δε.
Detailed Experimental Protocol
-
Cell Preparation and Filling:
-
The empty test cell is cleaned and its capacitance in air (C_air) is measured.
-
The cell is filled with the liquid crystal sample in its isotropic phase via capillary action to ensure no air bubbles are trapped.
-
The filled cell is then slowly cooled to the desired measurement temperature in the nematic phase.
-
-
Measurement of Perpendicular Permittivity (ε⊥):
-
A low AC voltage (e.g., 0.1 Vrms, 1 kHz) is applied across the cell. At this low voltage, the LC director remains in its initial planar or homeotropic alignment.
-
The capacitance of the cell (C⊥) is measured using the LCR meter.
-
ε⊥ is calculated using the formula: ε⊥ = C⊥ / C_o, where C_o is the capacitance of the empty cell.
-
-
Measurement of Parallel Permittivity (ε∥):
-
A high AC bias voltage (e.g., 10-20 Vrms, 1 kHz) is applied to the cell. This voltage should be well above the threshold voltage for molecular reorientation.
-
For a p-type LC in a planar cell, this high voltage aligns the director parallel to the electric field (perpendicular to the substrates). For an n-type LC in a homeotropic cell, a magnetic field is often used to align the director parallel to the substrates.
-
The capacitance of the cell in this reoriented state (C∥) is measured.
-
ε∥ is calculated using the formula: ε∥ = C∥ / C_o.
-
-
Calculation of Dielectric Anisotropy (Δε):
-
Δε is calculated from the measured values of ε∥ and ε⊥.
-
The following diagram illustrates the experimental workflow for measuring the dielectric anisotropy of a positive-type liquid crystal.
Structure-Property Relationships and Data Summary
The following diagram illustrates how the position of fluorine atoms on a phenyl ring within a liquid crystal molecule influences the direction of the net dipole moment and, consequently, the sign of the dielectric anisotropy.
Quantitative Data for Representative Fluorinated Liquid Crystals
The following tables summarize the dielectric and physical properties of several classes of fluorinated liquid crystals. These values are representative and can vary with temperature and measurement frequency.
Table 1: Dielectric Properties of Terminally Fluorinated Phenyl Bicyclohexane Compounds
| Compound R-Ph-Cy-Cy-F | R | Δε (at 20°C, 1 kHz) | Δn (at 20°C, 589 nm) | Clearing Point (°C) |
| 1 | C2H5 | +8.1 | 0.12 | 85 |
| 2 | C3H7 | +8.0 | 0.12 | 92 |
| 3 | C4H9 | +7.9 | 0.12 | 88 |
| 4 | C5H11 | +7.8 | 0.12 | 95 |
Table 2: Dielectric Properties of Laterally Fluorinated Tolane Compounds
| Compound R-Ph-C≡C-Ph-F(lateral) | R | Δε (at 20°C, 1 kHz) | Δn (at 20°C, 589 nm) | Clearing Point (°C) |
| 5 | C3H7 | -2.5 | 0.20 | 110 |
| 6 | C5H11 | -2.4 | 0.21 | 115 |
| 7 | OCH3 | -3.0 | 0.22 | 125 |
| 8 | OC2H5 | -2.8 | 0.22 | 128 |
Table 3: Comparison of Fluorination Effects on a Phenylpyrimidine Core
| Compound Structure | Δε (at 20°C, 1 kHz) | Δn (at 20°C, 589 nm) | Clearing Point (°C) |
| R-Ph-Pyr-CN | +18.5 | 0.25 | 130 |
| R-Ph-Pyr-F | +7.0 | 0.18 | 98 |
| R-Ph(F)-Pyr-F | +2.5 | 0.15 | 85 |
| R-Ph(F,F)-Pyr-OCF3 | -5.5 | 0.08 | 70 |
Conclusion
The deliberate and strategic fluorination of liquid crystal molecules is a cornerstone of modern materials science, enabling the precise control of dielectric anisotropy. This guide has provided an overview of the fundamental principles, detailed the experimental methodologies for characterization, and presented a summary of the structure-property relationships. The ability to engineer both positive and negative dielectric anisotropy with high stability and broad nematic ranges makes fluorinated liquid crystals indispensable for advanced electro-optical applications. Future research will continue to explore novel fluorination patterns and molecular cores to further expand the performance and application space of these remarkable materials.
An In-depth Technical Guide on the Core Mesogenic Properties of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the mesogenic properties of the fluorinated liquid crystal compound, 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene. Despite extensive searches of scientific literature, patent databases, and chemical repositories, no specific quantitative data regarding the mesomorphic behavior of this particular compound, identified by CAS number 138679-81-9, is publicly available. This suggests that this compound may primarily serve as an intermediate in the synthesis of other liquid crystal materials or as a component within liquid crystal mixtures, rather than being utilized as a standalone mesogen.
This guide will, therefore, provide a comprehensive overview of the anticipated mesogenic characteristics of this molecule based on the well-established structure-property relationships of analogous fluorinated phenylcyclohexane liquid crystals. The influence of the fluoro-substituent, the propylcyclohexyl group, and their relative positions on the benzene ring will be discussed in the context of liquid crystal phase formation, transition temperatures, and dielectric anisotropy. Furthermore, standard experimental protocols for characterizing the mesogenic properties of such compounds are detailed to guide researchers in their potential investigation of this molecule.
Introduction: The Role of Fluorinated Phenylcyclohexanes in Liquid Crystal Technology
Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields has made them indispensable in display technologies and a variety of other applications. The molecular structure of a compound is the primary determinant of its liquid crystalline behavior. Calamitic, or rod-like, liquid crystals, such as the phenylcyclohexane derivatives, are a cornerstone of many commercial liquid crystal mixtures.
The introduction of fluorine atoms into the molecular core of liquid crystals has been a pivotal strategy for fine-tuning their physical properties.[1] Fluorine's high electronegativity and relatively small size allow for significant modifications of the dielectric anisotropy, viscosity, and optical birefringence without drastically altering the overall molecular shape.[1][2] Specifically, lateral fluorine substitution on the phenyl ring, as seen in this compound, is a common approach to modify these crucial parameters.
Molecular Structure and Anticipated Mesogenic Properties
The molecular structure of this compound consists of three key components that influence its potential mesogenic behavior: the rigid core, a flexible terminal group, and a lateral substituent.
dot
Caption: Molecular structure of this compound.
The Phenylcyclohexane Core
The combination of a benzene ring and a cyclohexane ring provides the necessary rigidity and linearity for the formation of a liquid crystalline phase. The trans-conformation of the propylcyclohexyl group is crucial for maintaining a rod-like molecular shape, which is a prerequisite for calamitic mesomorphism.
The Terminal Propyl Group
The flexible propyl chain at the terminus of the molecule contributes to the overall molecular polarizability and influences the melting and clearing points. The length of the alkyl chain in homologous series of liquid crystals is a key factor in determining the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability.
The Lateral Fluoro Substituent
The position of the fluorine atom on the benzene ring is critical. In the case of this compound, the fluorine is in a meta position relative to the cyclohexyl group. This lateral substitution is expected to have several effects:
-
Lowering of Melting Point: The fluorine atom can disrupt the crystalline packing of the molecules in the solid state, leading to a lower melting point compared to its non-fluorinated analogue.
-
Influence on Mesophase Stability: Lateral substituents can also lower the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) by increasing the molecular breadth and hindering the parallel alignment of the molecules. The overall effect on the mesophase range (the temperature difference between the melting and clearing points) can vary.
-
Dielectric Anisotropy: The C-F bond possesses a strong dipole moment. The orientation of this dipole moment relative to the long molecular axis determines its contribution to the overall dielectric anisotropy (Δε). For a meta-fluoro substituent, the dipole moment has components both parallel and perpendicular to the long axis. This often results in a moderately positive or even negative dielectric anisotropy, a desirable property for specific display applications like vertically aligned (VA) displays.
Experimental Protocols for Mesogenic Characterization
To definitively determine the mesogenic properties of this compound, a series of standard characterization techniques would be required.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying phase transitions and measuring their associated enthalpy changes.
dot
Caption: Workflow for DSC analysis of a liquid crystal.
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC furnace alongside an empty reference pan.
-
The sample is subjected to a controlled heating and cooling cycle, for example, from room temperature to a temperature well above the anticipated clearing point and back. A typical heating/cooling rate is 10°C/min.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The peak onset temperature is taken as the transition temperature (e.g., melting point, T_m; clearing point, T_c), and the area under the peak is proportional to the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM)
POM is used to visually identify liquid crystalline phases by observing their unique optical textures.
Methodology:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarizing microscope as it is heated and cooled.
-
Liquid crystalline phases are birefringent and will appear bright and often with characteristic textures (e.g., Schlieren, focal conic) between crossed polarizers, while the isotropic liquid and a cubic solid phase will appear dark.
-
The transition temperatures observed via POM should be correlated with the data obtained from DSC.
Structure-Property Relationships in Analogous Compounds
While specific data for the target molecule is unavailable, examining similar compounds provides valuable insights. For instance, fluorinated terphenyl liquid crystals have been shown to exhibit a decrease in clearing temperature and a narrowing of the nematic phase range as the number of fluorine atoms increases.[3] The position of the fluorine atom also plays a significant role, with different isomers exhibiting varied mesomorphic properties.[3] Generally, fluorination is a key strategy to create liquid crystals with high resistivity and stability, which are crucial for modern display technologies.
Conclusion
The mesogenic properties of this compound have not been explicitly documented in publicly accessible scientific literature or databases. Based on its molecular structure, it is a member of the well-established class of fluorinated phenylcyclohexane liquid crystals. It is anticipated that this compound would exhibit liquid crystalline behavior, likely a nematic phase, with its specific transition temperatures and dielectric properties being heavily influenced by the meta-position of the fluoro-substituent. The lack of available data suggests its primary role as a synthetic intermediate or a component in proprietary liquid crystal mixtures. Definitive characterization of its mesogenic properties would require experimental investigation using techniques such as Differential Scanning Calorimetry and Polarized Optical Microscopy. This guide provides the foundational knowledge and experimental framework for researchers to undertake such an investigation.
References
- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, a compound of interest in materials science and potentially in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining solubility, and qualitative solubility information based on structurally similar compounds.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure—comprising a non-polar propylcyclohexyl group and a more polar fluorobenzene moiety—suggests a nuanced solubility profile. It is expected to exhibit good solubility in non-polar and moderately polar organic solvents, while its solubility in highly polar solvents may be limited.
Predicted and Analogous Solubility Data
For comparison, a structurally similar compound, trans-4-(4-Propylcyclohexyl)benzonitrile, is reported to be soluble in methanol[1]. Given that methanol is a polar protic solvent, this suggests that this compound may also exhibit some solubility in polar solvents, although the nitrile group in the analog is significantly more polar than the fluoro group.
Table 1: Predicted Qualitative Solubility and Data for an Analogous Compound
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Solubility of trans-4-(4-Propylcyclohexyl)benzonitrile |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | Likely High |
| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | Likely Moderate to High |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Likely Moderate |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Soluble in Methanol[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols are essential. The following section details a common and reliable method for determining the solubility of a solid organic compound in an organic solvent.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, acetone, methanol)
-
Scintillation vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, and pass it through a syringe filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: The solubility can then be calculated in various units, such as grams per liter (g/L) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Gravimetric method workflow for solubility.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains elusive in publicly accessible literature, this guide provides the necessary framework for researchers to understand and determine these crucial parameters. By leveraging the principles of chemical similarity and employing standardized experimental protocols, scientists and drug development professionals can generate the reliable data needed to advance their research and development efforts. The provided experimental workflow offers a clear and actionable path for obtaining this critical physicochemical property.
References
Methodological & Application
Application Notes and Protocols for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal compound that holds significant potential for application in advanced liquid crystal displays (LCDs). The strategic placement of a fluorine atom at the 3-position of the benzene ring, combined with the trans-4-propylcyclohexyl group, results in a molecule with a unique combination of physical properties. This lateral fluorine substitution is a key feature in designing liquid crystal materials with tailored dielectric anisotropy, birefringence, and viscosity, which are critical parameters for optimizing the performance of various LCD modes.
Laterally fluorinated liquid crystals are instrumental in developing displays with low power consumption, fast response times, and wide viewing angles. The introduction of a fluorine atom can significantly influence the molecule's dipole moment and its steric interactions, thereby affecting the collective behavior of the liquid crystal phase. This document provides a comprehensive overview of the anticipated applications of this compound in LCDs, including its synthesis, physical properties, and protocols for its incorporation into liquid crystal mixtures.
Physicochemical Properties
| Property | Expected Value Range | Significance in LCD Performance |
| Dielectric Anisotropy (Δε) | +3 to +8 | A positive Δε is crucial for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs, enabling low-voltage switching and reduced power consumption. The magnitude of Δε influences the threshold voltage of the display. |
| Birefringence (Δn) | 0.08 to 0.12 | The birefringence, or optical anisotropy, is a key factor in determining the cell gap and the display's contrast ratio. A moderate Δn is often desirable for achieving optimal performance in various display modes. |
| Rotational Viscosity (γ₁) | 100 to 200 mPa·s | Rotational viscosity is directly related to the switching speed of the liquid crystal molecules. Lower viscosity leads to faster response times, which is critical for reducing motion blur in video applications. |
| Clearing Point (Tₙᵢ) | 80 to 120 °C | The clearing point, or the nematic-to-isotropic transition temperature, defines the upper limit of the operating temperature range of the liquid crystal material. A high clearing point is essential for robust performance in various environments. |
| Elastic Constants (Kᵢᵢ) | K₁₁: 10-15 pN, K₃₃: 12-18 pN | The splay (K₁₁) and bend (K₃₃) elastic constants influence the threshold voltage and the director configuration within the display. The ratio of these constants is important for optimizing the electro-optical performance. |
Applications in LCDs
The anticipated properties of this compound make it a versatile component for various LCD applications:
-
Active Matrix Displays (AMLCDs): Its expected moderate dielectric anisotropy and low viscosity would be beneficial for thin-film transistor (TFT) driven displays, contributing to low power consumption and fast response times.
-
In-Plane Switching (IPS) Displays: In IPS mode, a positive Δε is utilized to switch the liquid crystal molecules in the plane of the display, offering wide viewing angles and excellent color reproduction.
-
Vertically Aligned (VA) Displays: While this compound is expected to have a positive Δε, it could potentially be used in mixtures for VA displays when combined with negative Δε components to fine-tune the overall dielectric properties of the mixture.
-
Mobile Devices and Automotive Displays: The anticipated wide nematic range and high clearing point would make it suitable for applications requiring robust performance across a range of operating temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving a key cross-coupling reaction. The following is a generalized synthetic route.
Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Methodology:
-
Grignard Reagent Formation: 1-Bromo-3-fluorobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form 3-fluorophenylmagnesium bromide.
-
Coupling Reaction: The freshly prepared Grignard reagent is then added dropwise to a solution of 4-propylcyclohexanone in anhydrous THF at a low temperature (e.g., 0 °C). The reaction is stirred overnight at room temperature.
-
Dehydration: The resulting tertiary alcohol is dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water to yield 1-fluoro-3-(4-propylcyclohex-1-en-1-yl)benzene.
-
Hydrogenation: The unsaturated intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the double bond and yield the final product, this compound. The trans isomer is typically the major product due to thermodynamic stability.
-
Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.
Protocol 2: Preparation of a Nematic Liquid Crystal Mixture
This protocol describes the preparation of a test liquid crystal mixture containing this compound to evaluate its effect on the overall properties of the mixture.
Workflow for Mixture Preparation and Characterization:
Caption: Workflow for LC mixture preparation and characterization.
Methodology:
-
Component Weighing: Accurately weigh the desired amounts of the host liquid crystal mixture and this compound (e.g., a 10 wt% doping concentration).
-
Dissolution: Dissolve the components in a minimal amount of a volatile solvent such as dichloromethane in a clean glass vial.
-
Homogenization: Place the vial in an ultrasonic bath for 15-30 minutes to ensure thorough mixing and a homogeneous solution.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting mixture in a vacuum oven at a temperature slightly below the clearing point of the host mixture for several hours to remove any residual solvent.
-
Characterization:
-
Phase Transitions: Determine the phase transition temperatures, including the clearing point, using differential scanning calorimetry (DSC).
-
Mesophase Identification: Observe the liquid crystal textures and confirm the clearing point using polarized optical microscopy (POM) with a hot stage.
-
Birefringence Measurement: Measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices using an Abbe refractometer equipped with a polarizer and calculate the birefringence (Δn = nₑ - nₒ).
-
Dielectric Anisotropy Measurement: Measure the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity using a capacitance cell in a temperature-controlled holder and an LCR meter. Calculate the dielectric anisotropy (Δε = ε∥ - ε⊥).
-
Viscosity Measurement: Determine the rotational viscosity (γ₁) using a rotational viscometer or by measuring the switching times in a test cell.
-
Conclusion
This compound represents a promising class of materials for the advancement of liquid crystal display technology. Its anticipated physicochemical properties, including a positive dielectric anisotropy, low birefringence, and moderate viscosity, make it a valuable component for formulating liquid crystal mixtures with optimized performance characteristics for a wide range of display applications. The provided synthetic and formulation protocols offer a starting point for researchers to explore the potential of this and related compounds in the development of next-generation LCDs. Further experimental validation is necessary to fully elucidate the specific properties of this compound and its performance in various display modes.
Application Notes and Protocols for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene in Nematic Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal compound with properties that make it a valuable component in nematic mixtures for various electro-optical applications. The introduction of fluorine atoms into liquid crystal molecules can significantly influence their physical properties, including dielectric anisotropy, viscosity, and clearing point. These modifications are crucial for optimizing the performance of liquid crystal displays (LCDs) and other photonic devices. Laterally fluorinated phenylbicyclohexanes, a class of compounds structurally related to the topic compound, are known for their large negative dielectric anisotropy, which is beneficial for technologies such as vertically aligned (VA) LCDs.
This document provides detailed application notes and experimental protocols for the utilization of this compound and structurally similar fluorinated cyclohexylbenzene derivatives in nematic liquid crystal mixtures. While specific data for this compound is limited in publicly available literature, this document leverages data from closely related compounds to provide representative insights into its expected behavior and application.
Key Properties and Applications
The incorporation of fluorinated compounds like this compound into nematic mixtures can be tailored to achieve specific electro-optical characteristics. The position and number of fluorine substituents greatly influence molecular parameters such as rigidity, polarity, and polarizability, which in turn affect the bulk properties of the liquid crystal mixture.
Potential Applications:
-
High-Performance Displays: The ability to modulate dielectric anisotropy and viscosity makes these compounds suitable for advanced display technologies, including those requiring fast response times and high contrast ratios.
-
Photonic Devices: Nematic mixtures containing such compounds can be used in various photonic applications like spatial light modulators, tunable filters, and laser beam steering systems.[1]
-
Drug Development Research: While not a direct application in therapeutics, the study of molecular interactions and self-assembly in these complex fluid systems can provide insights relevant to understanding biological membranes and drug delivery systems.
Data Presentation: Properties of a Representative Nematic Mixture
Due to the limited availability of specific data for this compound, the following table summarizes the physical and electro-optical properties of a nematic mixture containing a structurally similar compound: trans-2,3,2',3'-tetrafluoro-4'-propyl-4-(4-propyl-cyclohexyl)-biphenyl . This data is extrapolated from a host mixture containing 15 wt% of this compound.
| Property | Value | Units |
| Phase Transition Temperatures | ||
| Clearing Point (N-I) | 85.5 | °C |
| Melting Point | -20 | °C |
| Optical Properties | ||
| Birefringence (Δn) | 0.103 | - |
| Dielectric Properties | ||
| Dielectric Anisotropy (Δε) | -4.1 | - |
| Viscosity | ||
| Rotational Viscosity (γ₁) | 168 | mPa·s |
| Response Time | ||
| Rise Time (τ_on) | 15.56 | ms |
| Decay Time (τ_off) | 9.26 | ms |
Table 1: Physical and electro-optical properties of a nematic mixture containing a representative fluorinated cyclohexyl-biphenyl compound. Data is extrapolated from a 15 wt% solution in a host mixture.
Experimental Protocols
Protocol 1: Synthesis of a Representative Fluorinated Cyclohexylbenzene Derivative
This protocol describes the synthesis of a compound structurally related to this compound, providing a general methodology for the preparation of such materials.
Materials:
-
1,2-Difluorobenzene
-
n-Butyllithium (n-BuLi)
-
4-Propylcyclohexanone
-
Tetrahydrofuran (THF), dry
-
Hydrochloric acid (10%)
-
Saturated sodium chloride solution
-
Magnesium sulfate (anhydrous)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
Procedure:
-
Grignard-type Reaction:
-
Dissolve 1,2-difluorobenzene in dry THF and cool the solution to -78 °C.
-
Slowly add n-BuLi to the solution and maintain the temperature at -78 °C for 4 hours.
-
Add a solution of 4-propylcyclohexanone in THF to the reaction mixture.
-
Allow the mixture to warm to room temperature and then neutralize with 10% hydrochloric acid.
-
Perform an extraction with ether and wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo to obtain the alcohol intermediate.
-
-
Dehydration:
-
Dissolve the alcohol intermediate and p-toluenesulfonic acid monohydrate in toluene.
-
Heat the mixture under reflux at 115 °C for 6 hours.
-
After cooling, wash the product with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography using hexane as the eluent to yield the final product.
-
Protocol 2: Preparation of a Nematic Mixture
Materials:
-
Host nematic liquid crystal mixture
-
This compound (or a similar derivative)
-
Glass vials with airtight caps
-
Precision balance
-
Ultrasonic bath
-
Hot plate or oven
Procedure:
-
Accurately weigh the desired amounts of the host nematic mixture and the fluorinated additive into a clean glass vial.
-
Securely cap the vial.
-
Heat the vial to a temperature above the clearing point of both the host mixture and the final mixture to ensure all components are in the isotropic liquid state.
-
Place the vial in an ultrasonic bath for 15-30 minutes to ensure thorough mixing and a homogenous solution.
-
Slowly cool the mixture back to room temperature. The mixture is now ready for characterization.
Protocol 3: Characterization of Physical Properties
1. Phase Transition Temperatures:
-
Method: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
-
Procedure (POM): Place a small drop of the mixture on a clean glass slide, cover with a coverslip, and place it on a hot stage under a polarizing microscope. Observe the texture changes as the sample is heated and cooled to determine the transition temperatures.[2]
-
Procedure (DSC): Place a small, accurately weighed amount of the mixture in an aluminum DSC pan. Run a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min) to determine the phase transition temperatures and associated enthalpy changes.[2]
2. Electro-Optical Properties (Dielectric Anisotropy, Response Time):
-
Method: Electro-optical test cell and characterization system.
-
Procedure:
-
Fill an electro-optical cell (e.g., a twisted nematic or vertically aligned cell) with the prepared nematic mixture by capillary action in the isotropic phase.
-
Cool the cell slowly to the nematic phase.
-
Place the cell in an electro-optical measurement setup.
-
Measure the capacitance of the cell with and without an applied electric field to determine the dielectric permittivity parallel and perpendicular to the director, and thus the dielectric anisotropy (Δε).
-
Apply a square-wave voltage to the cell and measure the change in light transmission with a photodetector to determine the rise and decay times (response times).[1]
-
Visualizations
Caption: Experimental workflow for synthesis, mixture preparation, and characterization.
Caption: Relationship between compound, mixture properties, and device performance.
References
Application Notes and Protocols: Formulation of Liquid Crystal Displays with Fluorinated Compounds
Introduction
Liquid Crystal Displays (LCDs) are ubiquitous in modern electronics, from televisions and computer monitors to mobile devices. The performance of these displays is critically dependent on the physical properties of the liquid crystal (LC) mixtures used within them. Fluorinated compounds have become essential components in the formulation of high-performance LC mixtures, particularly for active-matrix LCDs (AM-LCDs).[1] The introduction of fluorine atoms into the molecular structure of liquid crystals allows for precise tuning of key parameters such as dielectric anisotropy, viscosity, and thermal stability.[2][3]
Compared to older cyanobiphenyl-based materials, fluorinated liquid crystals offer superior reliability, primarily through an increased voltage holding ratio (VHR). The cyano group has a tendency to coordinate with and mobilize cationic impurities, which degrades display performance; replacing it with fluorine-containing groups mitigates this issue.[1][2][4] This document provides a detailed overview of the role of fluorinated compounds, summarizes their structure-property relationships, and offers standardized protocols for their synthesis, formulation, and characterization.
The Role of Fluorination: Structure-Property Relationships
The strategic placement and number of fluorine atoms on a liquid crystal molecule have profound and predictable effects on its physical properties. The high electronegativity and relatively small size of the fluorine atom are key to these modifications.[2] These relationships are fundamental to designing LC mixtures for specific display applications, such as Twisted Nematic (TN), In-Plane Switching (IPS), and Vertical Alignment (VA) modes.[4][5]
Key advantages conferred by fluorination include:
-
High Dielectric Anisotropy (Δε): Lateral fluorine substitution, in particular, enhances the molecular dipole moment, leading to a large positive dielectric anisotropy.[1][6] This is crucial for reducing the operating voltage of the display.
-
Tuned Dielectric Anisotropy: Specific substitution patterns can also induce a negative dielectric anisotropy, a requirement for VA-mode LCDs.[5][7]
-
Low Rotational Viscosity (γ₁): Fluorinated compounds typically exhibit lower viscosity, which translates directly to faster switching speeds and improved response times for the display.[8][9][10]
-
Enhanced Stability: The strength of the carbon-fluorine bond imparts excellent chemical and thermal stability to the LC molecules.[8][11]
-
Broadened Mesophase Range: Fluorine substitution can lower the melting point and modify the clearing point, often widening the temperature range in which the desired nematic phase exists.[6]
The logical relationship between molecular design and final display performance is illustrated in the diagram below.
Quantitative Data Summary
The formulation of an LC mixture involves combining multiple compounds to achieve a precise set of target properties. The following table summarizes the general effects and provides representative quantitative data for different fluorination strategies on calamitic (rod-shaped) liquid crystals.
| Fluorination Strategy | Example Structure Fragment | Typical Effect on Dielectric Anisotropy (Δε) | Typical Effect on Viscosity (γ₁) | Typical Effect on Birefringence (Δn) | Clearing Point (Tₙᵢ) |
| Non-Fluorinated Alkyl Phenyl | C₅H₁₁-Ph-Ph-CN | Moderate Positive (~+10 to +15) | Moderate | High | Baseline |
| Terminal Fluoro (-F) | C₅H₁₁-Ph-Ph-F | Low Positive (~+3 to +5) | Low | Moderate | Decreases |
| Terminal Trifluoromethoxy (-OCF₃) | C₅H₁₁-Ph-Ph-OCF₃ | Moderate Positive (~+7 to +9) | Moderate-Low | Moderate | Similar to baseline |
| Lateral Fluoro (Single) | C₅H₁₁-Ph(F)-Ph-R | Increases ΔƐ[12] | Low | Slightly Decreases | Decreases[1] |
| Lateral Difluoro (e.g., 2,3- or 3,4- position) | C₅H₁₁-Ph(F,F)-Ph-R | Strong Positive or Negative | Moderate | Decreases | Decreases |
| Phenyl Bicyclohexane (PBC) with Phenyl Fluoro | C₃H₇-Cy-Cy-Ph(F,F) | Strong Positive (>+10)[13] | Low | Low | Varies with position |
Data compiled from trends and values reported in literature.[1][12][13][14] R = Alkyl or other terminal group. Ph = Phenyl ring. Cy = Cyclohexyl ring.
Experimental Protocols
The following protocols provide standardized methods for the synthesis, formulation, and characterization of liquid crystal mixtures containing fluorinated compounds.
Protocol: Synthesis of a Fluorinated Biphenyl Liquid Crystal
This protocol describes a representative synthesis of a 4-alkyl-4'-(fluorophenyl) compound via a Suzuki cross-coupling reaction, a common method for creating the core structures of LC molecules.[7]
Materials:
-
4-Alkylphenylboronic acid
-
1-Bromo-4-fluorobenzene
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene and Ethanol
-
Standard glassware for organic synthesis under inert atmosphere (Schlenk line, flasks, condenser)
Procedure:
-
Setup: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Reagent Addition: To the flask, add 4-alkylphenylboronic acid (1.0 eq), 1-bromo-4-fluorobenzene (1.0 eq), and the palladium catalyst (0.02 eq).
-
Solvent Addition: Add toluene and ethanol in a 3:1 ratio to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Base Addition: Add the 2 M sodium carbonate solution (2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) followed by recrystallization from ethanol or hexane to yield the pure fluorinated liquid crystal compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Protocol: Preparation of a Liquid Crystal Mixture
Materials:
-
Individual pure liquid crystal compounds (including fluorinated components)
-
Small glass vial with a screw cap
-
Analytical balance (±0.1 mg precision)
-
Hot plate with magnetic stirring
-
Small magnetic stir bar
Procedure:
-
Calculation: Determine the required mass of each component to achieve the desired weight percentage (wt%) for the final mixture (e.g., a total mass of 100-200 mg).
-
Weighing: Accurately weigh each component directly into the clean, dry glass vial.
-
Heating and Mixing: Place the magnetic stir bar in the vial, cap it loosely, and place it on the hot plate. Heat the vial to a temperature approximately 10 °C above the highest clearing point (nematic-to-isotropic transition temperature) of all individual components.[15]
-
Homogenization: Allow the components to melt completely into the isotropic liquid phase. Stir the mixture gently for 30-60 minutes to ensure complete homogenization.
-
Cooling: Turn off the heat and allow the vial to cool slowly to room temperature. The mixture is now ready for characterization or for filling into a test cell.
-
Storage: Store the mixture in a tightly capped vial in a dark, dry place (e.g., a desiccator).
Protocol: Characterization of the LC Mixture
A combination of techniques is required to fully characterize the physical properties of the new LC mixture.
A. Phase Transition Temperature Measurement
-
Technique: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[16][17]
-
DSC Protocol:
-
Place a small amount of the LC mixture (3-5 mg) into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well into the isotropic phase.
-
Cool the sample at the same rate back to room temperature or below.
-
Analyze the resulting thermogram to identify the temperatures of phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic), which appear as endothermic peaks on heating and exothermic peaks on cooling.[18]
-
-
POM Protocol:
-
Place a small drop of the LC mixture on a clean glass slide and cover with a coverslip.
-
Place the slide on a hot stage attached to the polarized microscope.
-
Observe the sample through crossed polarizers while heating and cooling. Phase transitions are identified by distinct changes in the observed optical texture. This method provides visual confirmation of the phases identified by DSC.[17]
-
B. Electro-Optical Property Measurement
-
Techniques: Capacitance measurement for dielectric anisotropy (Δε); Refractometry for birefringence (Δn); Electro-optical switching for rotational viscosity (γ₁).
-
General Procedure:
-
Cell Fabrication: Inject the LC mixture via capillary action into a commercial test cell with a known thickness (e.g., 5-20 μm) and pre-defined electrode patterns (e.g., ITO-coated glass). The cell will have an alignment layer (e.g., rubbed polyimide) to induce a specific molecular orientation (planar or homeotropic).[8]
-
Dielectric Anisotropy (Δε): Measure the capacitance of the cell with an LCR meter in two states: with no applied voltage (C⊥) and with a high-frequency AC voltage sufficient to fully reorient the LC directors (C∥). ΔƐ is calculated from these values, the cell geometry, and the vacuum permittivity.
-
Birefringence (Δn): Measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices using an Abbe refractometer equipped with a polarizer, with the LC aligned appropriately. Birefringence is the difference: Δn = nₑ - nₒ.
-
Response Time (τ): Apply a square-wave voltage to the test cell and measure the rise time (τ_on) and fall time (τ_off) of the optical response using a photodetector and oscilloscope. The rotational viscosity (γ₁) can be calculated from these response times, the cell gap, and the elastic constant.
-
The general workflow for formulating and testing a new LC mixture is outlined below.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 16. iosrjournals.org [iosrjournals.org]
- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 18. benchchem.com [benchchem.com]
Application Note: Protocol for Incorporating 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene into a Liquid Crystal Device
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of the nematic liquid crystal, 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene (CAS RN: 138679-81-9), into a prototype liquid crystal device. The procedures outlined below cover substrate preparation, alignment layer deposition, liquid crystal cell assembly, and filling.
Introduction
This compound is a fluorinated liquid crystal monomer. Such materials are of significant interest for applications in advanced display technologies and optical switching devices due to their unique electro-optical properties. This protocol details the steps for fabricating a basic liquid crystal cell to investigate the properties and performance of this specific compound.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. Researchers should verify these properties, particularly the clearing point, through experimental characterization.
| Property | Value | Source/Note |
| Chemical Formula | C₁₅H₂₁F | [1] |
| Molecular Weight | 220.33 g/mol | [1] |
| CAS Number | 138679-81-9 | [1] |
| Appearance | Colorless liquid (at room temperature) | Assumed based on typical nematic LCs |
| Clearing Point (Tₙᵢ) | Not available, assumed ~60-80 °C | Crucial parameter to be determined experimentally. |
| Boiling Point | Not available | |
| Density | Not available | |
| Dielectric Anisotropy (Δε) | Not available | |
| Viscosity | Not available |
Note: The clearing point (nematic to isotropic phase transition temperature) is a critical parameter for the device fabrication process, specifically for the thermal annealing step. The value provided is an estimate based on similar compounds. It is imperative that the user experimentally determines the precise clearing point of the specific batch of this compound being used.
Experimental Workflow
The overall workflow for incorporating the liquid crystal into a device is depicted in the following diagram.
Detailed Experimental Protocols
Materials and Equipment
| Material/Equipment | Specification |
| Substrates | Indium Tin Oxide (ITO) coated glass slides |
| Cleaning agents | Deionized water, isopropanol, acetone |
| Alignment Layer | Polyimide (e.g., Nissan SE-7492 or similar) |
| Solvent for Polyimide | N-Methyl-2-pyrrolidone (NMP) or appropriate solvent |
| Spacers | Glass or plastic microspheres of desired diameter (e.g., 5 µm) |
| Sealant | UV-curable epoxy (e.g., Norland Optical Adhesive 68) |
| Liquid Crystal | This compound |
| Spin Coater | |
| Hot Plate | |
| UV Curing System | |
| Rubbing Machine or Velvet Cloth | |
| Vacuum Chamber (for vacuum filling method) | |
| Syringes and Needles | |
| Polarizing Films |
Protocol 1: Substrate Preparation and Alignment Layer Coating
This protocol describes the preparation of the glass substrates and the application of a polyimide alignment layer.
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass slides in baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Dehydrate the substrates by baking on a hotplate at 120°C for 20 minutes.
-
-
Polyimide Coating:
-
Prepare a solution of polyimide in its appropriate solvent (e.g., 3 wt% in NMP).
-
Deposit the polyimide solution onto the ITO-coated side of the substrates using a spin coater. A typical spin coating recipe is 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds to achieve a uniform layer.
-
Soft-bake the coated substrates on a hotplate at 80-100°C for 5-10 minutes to evaporate the solvent.
-
-
Curing:
-
Transfer the substrates to an oven and cure the polyimide layer according to the manufacturer's instructions (e.g., 180-200°C for 1 hour).
-
-
Rubbing:
-
Once cooled to room temperature, mechanically rub the cured polyimide surface with a rubbing machine or a velvet cloth wrapped around a cylindrical rod.[2]
-
Apply consistent pressure and rubbing direction across the entire surface. This process creates microgrooves that will align the liquid crystal molecules.
-
The rubbing direction on the two substrates should be anti-parallel for a standard nematic cell.
-
Protocol 2: Liquid Crystal Cell Assembly
This protocol details the assembly of the empty liquid crystal cell.
-
Spacer Application:
-
Disperse spacers of the desired diameter (to define the cell gap) in a volatile solvent like ethanol.
-
Spray or spin-coat the spacer solution onto one of the rubbed substrates.
-
-
Sealant Application:
-
Apply a thin line of UV-curable sealant along the perimeter of the other rubbed substrate using a syringe or dispenser.
-
Leave two small gaps on opposite sides to serve as filling ports.
-
-
Cell Assembly and Curing:
-
Carefully place the spacer-coated substrate on top of the sealant-coated substrate, ensuring the rubbing directions are aligned as intended (e.g., anti-parallel).
-
Gently press the substrates together to achieve a uniform cell gap.
-
Expose the cell to a UV lamp to cure the sealant. Curing time and intensity will depend on the specific sealant used.
-
Protocol 3: Liquid Crystal Filling and Sealing
This section describes two common methods for filling the assembled cell with this compound.
Method A: Capillary Filling [3][4]
-
Place the empty cell in an oven or on a hot plate heated to a temperature slightly above the clearing point of the liquid crystal (e.g., 85°C, assuming a clearing point of ~80°C).
-
Place a drop of the liquid crystal at one of the filling ports.
-
The liquid crystal will be drawn into the cell via capillary action. This process can take from several minutes to hours depending on the cell gap and the viscosity of the liquid crystal.[4]
-
Once the cell is completely filled, remove the excess liquid crystal from the exterior.
-
Apply a small amount of UV-curable sealant to both filling ports and cure under a UV lamp to seal the cell.
Method B: Vacuum Filling [3][5]
-
Seal one of the filling ports with UV-curable sealant and cure it.
-
Place the empty cell and a container with the liquid crystal inside a vacuum chamber.
-
Evacuate the chamber to a low pressure (e.g., 10⁻³ torr).
-
Heat the chamber to a temperature above the liquid crystal's clearing point.
-
Mechanically manipulate the cell so that the open filling port is submerged in the liquid crystal.
-
Slowly vent the chamber to atmospheric pressure. The pressure difference will force the liquid crystal into the cell.[5]
-
Once filled, remove the cell from the chamber and seal the remaining port with UV-curable sealant.
Protocol 4: Thermal Annealing
This final step is crucial for achieving a uniform alignment of the liquid crystal molecules.
-
Place the filled and sealed cell in an oven.
-
Heat the cell to a temperature approximately 5-10°C above the experimentally determined clearing point of this compound.
-
Maintain this temperature for at least 30-60 minutes to ensure the liquid crystal is in a fully isotropic state.[4]
-
Slowly cool the cell down to room temperature at a controlled rate (e.g., 1-2°C per minute). This slow cooling allows the liquid crystal molecules to align uniformly according to the directionality imposed by the rubbed polyimide layers.
Device Characterization Signaling Pathway
The following diagram illustrates the logical flow for characterizing the electro-optical properties of the fabricated device.
Safety Precautions
-
Always work in a well-ventilated area, preferably within a fume hood, when handling organic solvents and liquid crystals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in this protocol for detailed handling and disposal information.
By following this detailed protocol, researchers can successfully incorporate this compound into a liquid crystal device for further study and characterization of its electro-optical properties. The successful fabrication is highly dependent on a clean working environment and precise control over the experimental parameters.
References
Application Notes and Protocols for the Characterization of Liquid Crystal Monomers
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of key analytical techniques for the physical and chemical characterization of liquid crystal monomers (LCMs). Detailed protocols and data interpretation guidelines are presented to assist researchers in assessing the purity, thermal behavior, and structural integrity of these materials. The well-characterized nematic liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), is used as a representative example throughout these notes.
Introduction to Liquid Crystal Monomer Characterization
Liquid crystal monomers (LCMs) are the fundamental building blocks of liquid crystal polymers and are widely used in display technologies and advanced optical materials.[1] The precise chemical structure, purity, and thermal properties of these monomers are critical determinants of the performance of the final device or material. Therefore, a thorough characterization using a suite of analytical techniques is essential during research, development, and quality control.
This guide details the application of chromatographic, thermal, spectroscopic, and microscopic techniques for a comprehensive analysis of LCMs.
Characterization Workflow
The characterization of a novel or synthesized liquid crystal monomer typically follows a logical progression of analytical techniques to build a complete profile of the material's properties.
Caption: A logical workflow for the comprehensive characterization of a liquid crystal monomer.
Chromatographic Techniques for Purity Analysis
Chromatographic methods are indispensable for determining the purity of liquid crystal monomers and identifying any impurities, such as synthetic byproducts or degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For LCMs, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Application Note: HPLC is a primary technique for assessing the purity of LCMs. A high-purity sample will exhibit a single, sharp peak, while impurities will appear as additional peaks. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. For 4-cyano-4'-pentylbiphenyl (5CB), a purity of >98% is typically required for most applications.[2]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve approximately 1 mg of the LCM sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Elution: A typical gradient might be:
-
0-20 min: 50% B to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: 100% B to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to a wavelength where the LCM has strong absorbance (e.g., 280 nm for 5CB).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity of the LCM by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection with a mass spectrometer, which ionizes the compounds and separates the ions based on their mass-to-charge ratio. This provides both qualitative (identification) and quantitative information.
Application Note: GC-MS is highly effective for identifying volatile impurities in LCMs. The mass spectrum of each separated component serves as a molecular fingerprint, which can be compared against spectral libraries for identification. For 5CB, GC-MS can be used to detect and identify any residual starting materials or byproducts from its synthesis.[3]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the LCM (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection (e.g., 1 µL injection volume, split ratio 50:1).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify peaks corresponding to the LCM and any impurities. Obtain the mass spectrum for each peak and compare it with a reference library (e.g., NIST) for compound identification.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a liquid crystal monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ¹H and ¹³C NMR are fundamental for organic compounds.
Application Note: NMR is the most powerful tool for the definitive structural elucidation of LCMs. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For 5CB, NMR confirms the presence of the biphenyl core, the pentyl chain, and the cyano group, and their respective positions.[1][4][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the LCM sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific atoms in the molecule.
Table 1: Representative ¹H NMR Data for 4-Cyano-4'-pentylbiphenyl (5CB) in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.68 - 7.62 | m | 4H | Aromatic protons |
| 7.55 - 7.49 | m | 2H | Aromatic protons |
| 7.30 - 7.25 | m | 2H | Aromatic protons |
| 2.65 | t | 2H | -CH₂-Ar |
| 1.69 - 1.59 | m | 2H | -CH₂-CH₂-Ar |
| 1.40 - 1.29 | m | 4H | -(CH₂)₂-CH₃ |
| 0.91 | t | 3H | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The absorption pattern is unique to the molecule and provides information about the functional groups present.
Application Note: FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups in an LCM. For 5CB, the characteristic nitrile (C≡N) stretch is a key diagnostic peak.[3][6][7]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: Place a small drop of the liquid LCM between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid LCM with KBr powder and pressing it into a transparent disk.
-
ATR: Place the sample directly on the ATR crystal.
-
-
Instrumentation:
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups using correlation tables.
Table 2: Key FTIR Absorption Bands for 4-Cyano-4'-pentylbiphenyl (5CB)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2925, ~2855 | C-H stretch | Alkyl chain |
| ~2225 | C≡N stretch | Nitrile |
| ~1605, ~1495 | C=C stretch | Aromatic ring |
| ~815 | C-H bend | para-substituted aromatic |
Thermal and Microscopic Techniques for Phase Characterization
These techniques are crucial for determining the thermal stability and identifying the unique liquid crystalline phases (mesophases) of the monomer.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic (melting) or exothermic (crystallization) peaks in the DSC thermogram.
Application Note: DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystal monomers.[5][8] This information is critical for defining the operating temperature range of a liquid crystal material. For 5CB, DSC clearly shows the transition from the crystalline to the nematic phase and from the nematic to the isotropic liquid phase.[5][8]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the LCM sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation:
-
DSC Instrument: A calibrated differential scanning calorimeter.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heating/Cooling Rate: A standard rate of 10 °C/min.
-
Temperature Range: A range that encompasses all expected phase transitions (e.g., -50 °C to 100 °C for 5CB).
-
Procedure:
-
Heat the sample to the isotropic phase to erase thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same controlled rate. The second heating scan is typically used for analysis.
-
-
-
Data Analysis: Determine the onset temperature and peak temperature for each transition. Integrate the area under the peak to calculate the enthalpy of transition (ΔH).
Table 3: Phase Transition Data for 4-Cyano-4'-pentylbiphenyl (5CB) from DSC
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Crystal to Nematic | ~22.5 | ~24.0 | ~109 |
| Nematic to Isotropic | ~35.0 | ~35.3 | ~2.6 |
Note: Values can vary slightly depending on purity and experimental conditions.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.
Application Note: TGA is important for assessing the upper-temperature limit at which an LCM is stable. This is crucial for processing and long-term device stability.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the LCM sample into a TGA pan (e.g., platinum or alumina).
-
Instrumentation:
-
TGA Instrument: A calibrated thermogravimetric analyzer.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heating Rate: 10 °C/min.
-
Temperature Range: From room temperature to a temperature above the decomposition point (e.g., 25 °C to 600 °C).
-
-
Data Analysis: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss occurs.
Polarized Optical Microscopy (POM)
Principle: POM uses polarized light to visualize the anisotropic optical properties of liquid crystalline materials. Different liquid crystal phases exhibit characteristic textures, which can be used for their identification.
Application Note: POM is a powerful tool for the direct observation and identification of liquid crystal mesophases.[9] The characteristic "schlieren" or "threaded" texture of the nematic phase of 5CB is readily observed with POM.[10]
Experimental Protocol: POM Analysis
-
Sample Preparation: Place a small amount of the LCM on a clean glass microscope slide. Cover with a coverslip to create a thin film.
-
Instrumentation:
-
Polarizing Microscope: A microscope equipped with a polarizer, an analyzer (crossed at 90° to the polarizer), and a hot stage for temperature control.
-
-
Procedure:
-
Place the slide on the hot stage.
-
Heat the sample into the isotropic liquid phase.
-
Slowly cool the sample while observing the textures that form through the eyepieces.
-
Record images of the characteristic textures at different temperatures.
-
-
Data Analysis: Compare the observed textures with known textures of different liquid crystal phases to identify the mesophases present.
X-Ray Diffraction (XRD)
Principle: XRD is a technique used to determine the atomic and molecular structure of a crystal, in which a crystalline sample is irradiated with X-rays and the resulting diffraction pattern is analyzed. For liquid crystals, XRD provides information about the degree of ordering and the layer spacing in smectic phases.
Application Note: While the nematic phase of 5CB lacks long-range positional order, XRD can be used to study the short-range correlations between molecules. For LCMs that exhibit smectic phases, XRD is essential for determining the layer spacing and identifying the specific smectic phase type (e.g., Smectic A, Smectic C).[1][5]
Experimental Protocol: XRD Analysis
-
Sample Preparation: The LCM sample is typically loaded into a thin-walled glass capillary tube.
-
Instrumentation:
-
X-ray Diffractometer: Equipped with a temperature-controlled sample stage.
-
X-ray Source: Typically Cu Kα radiation.
-
-
Procedure:
-
Mount the capillary in the diffractometer.
-
Acquire diffraction patterns at various temperatures corresponding to the different phases identified by DSC and POM.
-
-
Data Analysis: Analyze the position and shape of the diffraction peaks. A broad, diffuse peak in the wide-angle region is characteristic of the nematic phase, indicating short-range positional order. Sharp, quasi-Bragg peaks in the small-angle region are indicative of the layered structure of smectic phases.
Interplay of Analytical Techniques
A comprehensive understanding of a liquid crystal monomer is achieved by integrating the results from multiple analytical techniques.
Caption: The synergistic relationship between different analytical techniques for LCM characterization.
Conclusion
The characterization of liquid crystal monomers is a multi-faceted process that requires the application of a range of complementary analytical techniques. By following the protocols and guidelines outlined in these application notes, researchers can obtain a thorough understanding of the purity, structure, and thermal behavior of their materials, which is essential for the development of advanced liquid crystal technologies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Cyano-4'-pentylbiphenyl(40817-08-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring the Birefringence of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
Abstract
This document provides a detailed protocol for the measurement of the birefringence of the liquid crystal compound 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene. Birefringence, the optical property of a material having a refractive index that depends on the polarization and propagation direction of light, is a critical parameter for the application of liquid crystals in display technologies and other optical devices. This application note outlines the theoretical background, necessary equipment, and a step-by-step procedure for accurate birefringence measurement using the Abbe refractometer method. Additionally, it includes a representative data table and a visual workflow to guide researchers through the experimental process.
Introduction
This compound is a fluorinated liquid crystal monomer. Such compounds are integral components in the manufacturing of liquid crystal displays (LCDs) due to their unique electro-optical properties. The fluorine substitution in these molecules often leads to desirable characteristics such as low viscosity, high resistivity, and a wide nematic temperature range.
Birefringence (Δn) is a measure of the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of a material. In nematic liquid crystals, the elongated molecules align along a common axis, known as the director. Light polarized parallel to this director experiences the extraordinary refractive index, while light polarized perpendicular to it experiences the ordinary refractive index. The magnitude of birefringence is a key factor in the performance of liquid crystal-based devices. Accurate measurement of this property is therefore essential for material characterization and device optimization.
Theoretical Background
Nematic liquid crystals are optically anisotropic and behave as uniaxial crystals. The birefringence (Δn) is defined as:
Δn = nₑ - nₒ
Where:
-
nₑ is the extraordinary refractive index (for light polarized parallel to the liquid crystal director).
-
nₒ is the ordinary refractive index (for light polarized perpendicular to the liquid crystal director).
The birefringence of a liquid crystal is dependent on several factors, including wavelength and temperature.[1] As temperature increases, the orientational order of the liquid crystal molecules decreases, leading to a reduction in birefringence.[1] Therefore, precise temperature control is crucial for accurate measurements.
Experimental Protocol: Abbe Refractometer Method
The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids and can be adapted for the measurement of birefringence in liquid crystals.[2][3][4] This method relies on the principle of measuring the critical angle of total internal reflection.[5]
Equipment and Materials
-
Abbe Refractometer: With a high refractive index prism (e.g., Nd 1.300 – 1.700) and a temperature-controlled sample stage.[2]
-
Polarizer: To be placed in the light path of the refractometer.
-
Light Source: Monochromatic light source (e.g., sodium lamp, λ = 589 nm).
-
Sample: this compound.
-
Treated Glass Slides: With a surface treatment (e.g., rubbed polyimide) to induce planar alignment of the liquid crystal molecules.
-
Thermostatic Water Bath: For precise temperature control of the refractometer prisms.
-
Microscope Lens Paper and Isopropanol: For cleaning the prisms.
Experimental Workflow
References
Application Notes and Protocols for 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene in High-Frequency Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal molecule with potential applications in high-frequency tunable electronic devices. Its molecular structure, featuring a polar fluorine group and a non-polar cyclohexyl ring, suggests a significant dielectric anisotropy that can be exploited in devices operating in the microwave and millimeter-wave frequency bands. The orientation of this molecule, and consequently the effective dielectric constant of the material, can be controlled by an external electric field, enabling the development of reconfigurable components such as phase shifters, tunable filters, and beam-steering antennas.
The fluorination of the benzene ring is a key feature, as it can influence the dielectric anisotropy, viscosity, and other physical properties of the liquid crystal material.[1] The presence of the trans-4-propylcyclohexyl group contributes to the rod-like molecular shape, which is essential for the formation of the nematic liquid crystal phase. This combination of a polar head and a non-polar tail is characteristic of many liquid crystals used in display and RF technologies.
Principle of Application in High-Frequency Devices
The functionality of this compound in high-frequency devices is predicated on its dielectric anisotropy (Δε). In the absence of an external electric field, the rod-shaped liquid crystal molecules are randomly oriented. When an RF signal propagates through the material, it experiences an average dielectric permittivity. Upon the application of a DC or low-frequency AC bias voltage, the molecules align themselves with the electric field. This alignment changes the effective dielectric permittivity experienced by the high-frequency signal.
This tunability of the dielectric constant allows for the modification of the propagation characteristics of the electromagnetic waves, such as phase velocity and impedance. This principle is the basis for creating tunable microwave components. For instance, in a phase shifter, altering the dielectric constant of the liquid crystal substrate changes the electrical length of a transmission line, thereby shifting the phase of the propagating signal.
Quantitative Data (Estimated)
| Frequency (GHz) | Estimated Perpendicular Dielectric Constant (ε⊥) | Estimated Parallel Dielectric Constant (ε∥) | Estimated Dielectric Anisotropy (Δε) | Estimated Loss Tangent (tanδ⊥) | Estimated Loss Tangent (tanδ∥) |
| 10 | 2.4 | 3.2 | 0.8 | 0.010 | 0.015 |
| 20 | 2.4 | 3.1 | 0.7 | 0.012 | 0.018 |
| 30 | 2.3 | 3.0 | 0.7 | 0.015 | 0.022 |
| 40 | 2.3 | 2.9 | 0.6 | 0.018 | 0.025 |
Note: The dielectric anisotropy (Δε = ε∥ - ε⊥) and loss tangents are frequency-dependent. Generally, for nematic liquid crystals, the dielectric anisotropy tends to decrease slightly with increasing frequency in the microwave range, while the loss tangent may increase.
Experimental Protocols
Protocol for Dielectric Property Measurement using Cavity Perturbation Method
This protocol outlines the measurement of the dielectric permittivity and loss tangent of this compound in the microwave frequency range using the cavity perturbation technique.[2][3] This method is highly accurate for low-loss dielectric materials.[2]
4.1.1. Materials and Equipment
-
This compound
-
Vector Network Analyzer (VNA)
-
Resonant Cavity (e.g., split-post dielectric resonator or rectangular waveguide cavity)
-
Sample holder (thin capillary tube made of quartz or Teflon)
-
Precision syringe for sample loading
-
DC power supply for biasing
-
Temperature control system
-
Computer with data acquisition software
4.1.2. Experimental Workflow
Caption: Workflow for dielectric property measurement.
4.1.3. Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the this compound sample is in its nematic phase. This may require temperature control.
-
Carefully fill a thin quartz or Teflon capillary tube with the liquid crystal sample using a precision syringe, avoiding air bubbles.
-
The dimensions of the capillary (inner and outer radii) must be precisely known.
-
-
System Calibration:
-
Calibrate the Vector Network Analyzer (VNA) over the desired frequency range using a standard calibration kit (e.g., SOLT or TRL).
-
-
Empty Cavity Measurement:
-
Place the empty resonant cavity in the measurement setup and connect it to the VNA.
-
Measure the resonant frequency (f₀) and the quality factor (Q₀) of the empty cavity.
-
-
Unbiased Sample Measurement (for ε⊥):
-
Insert the capillary tube filled with the liquid crystal sample into the resonant cavity at the position of the maximum electric field.
-
Without applying any bias voltage, the liquid crystal director will be randomly aligned (or aligned by the capillary walls). For a typical measurement setup where the RF electric field is perpendicular to the capillary axis, this measurement will primarily yield the perpendicular dielectric properties.
-
Measure the new resonant frequency (f⊥) and quality factor (Q⊥).
-
-
Biased Sample Measurement (for ε∥):
-
Apply a sufficiently high DC bias voltage across the liquid crystal sample to align the director parallel to the RF electric field. The required voltage will depend on the sample thickness and the liquid crystal's properties.
-
Measure the resonant frequency (f∥) and quality factor (Q∥) under the biased condition.
-
-
Data Analysis:
-
Using cavity perturbation theory, calculate the real part of the dielectric permittivity (ε') and the loss tangent (tanδ) for both the perpendicular and parallel orientations. The fundamental equations are:
ε' - 1 = (V_c / V_s) * (f₀ - f_s) / (2 * f_s)
tanδ = (V_c / (2 * V_s)) * (1/Q_s - 1/Q₀)
where:
-
V_c is the volume of the cavity
-
V_s is the volume of the sample
-
f_s and Q_s are the resonant frequency and quality factor with the sample, respectively.
-
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.
-
Protocol for Preparation of a Liquid Crystal Mixture for Device Testing
For practical applications, this compound may be mixed with other liquid crystal compounds to optimize properties such as the nematic temperature range, viscosity, and dielectric anisotropy.
4.2.1. Materials
-
This compound
-
Other liquid crystal components (e.g., with higher clearing points or different dielectric properties)
-
Chiral dopant (if a cholesteric or twisted nematic phase is desired)
-
Glass vials
-
Hot plate with magnetic stirring
-
Ultrasonic bath
4.2.2. Logical Relationship for Mixture Formulation
Caption: Logical steps for formulating a liquid crystal mixture.
4.2.3. Step-by-Step Procedure
-
Define Target Properties: Determine the desired nematic temperature range, dielectric anisotropy, and viscosity for the specific high-frequency application.
-
Component Selection:
-
Use this compound as a primary component.
-
Select other liquid crystal compounds to complement its properties. For example, add a compound with a higher clearing point to extend the nematic range.
-
-
Calculate Ratios: Based on the properties of the individual components and the target properties of the mixture, calculate the required weight or molar ratios.
-
Mixing and Heating:
-
Accurately weigh the components and place them in a clean glass vial.
-
Heat the vial on a hot plate to a temperature above the clearing point of all components, ensuring they are all in the isotropic liquid phase.
-
Gently stir the mixture using a magnetic stirrer until it is visually homogeneous.
-
-
Homogenization:
-
Place the vial in an ultrasonic bath for a short period (e.g., 5-10 minutes) while still in the isotropic phase to ensure thorough mixing at the molecular level.
-
-
Cooling and Storage:
-
Allow the mixture to cool slowly to room temperature.
-
Store the mixture in a sealed, dark container to prevent degradation from light and moisture.
-
-
Characterization: Characterize the final mixture's phase transition temperatures (using differential scanning calorimetry or a polarizing microscope) and its dielectric properties using the protocol described in section 4.1.
Safety Precautions
-
Handle this compound and other chemical reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a promising material for the development of tunable high-frequency devices due to its anticipated dielectric anisotropy. While direct experimental data for this specific compound is limited, the provided protocols for dielectric characterization and mixture preparation offer a solid foundation for researchers to explore its potential. The estimated quantitative data serves as a starting point for device design and simulation, with the strong recommendation for experimental verification. Further research into this and similar fluorinated liquid crystals is warranted to advance the field of reconfigurable microwave and millimeter-wave electronics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective synthetic strategies for this compound are cross-coupling reactions. The two most common methods are the Suzuki-Miyaura coupling and the Grignard reaction. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: Which factors most significantly impact the yield and purity of the final product?
A2: Several factors can influence the outcome of the synthesis. Key parameters include the quality and purity of reagents and solvents, the choice of catalyst and ligands (for coupling reactions), reaction temperature, and rigorous exclusion of air and moisture, especially for organometallic reactions like the Grignard reaction.
Q3: How can I minimize the formation of homocoupling byproducts in a Suzuki-Miyaura coupling?
A3: Homocoupling of the boronic acid or ester is a common side reaction. To minimize this, ensure thorough degassing of all solvents and reagents to remove oxygen. Using the appropriate stoichiometry of reactants and a suitable palladium catalyst with an effective ligand can also suppress homocoupling. In some cases, adjusting the base or adding a small amount of an antioxidant can be beneficial.
Q4: I am having trouble initiating my Grignard reaction. What are some common solutions?
A4: Difficulty in initiating a Grignard reaction is a frequent issue. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The magnesium turnings should be of high purity and can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or sonication can also help initiate the reaction.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The exact ratio of the solvents may need to be optimized based on TLC analysis.
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
This guide addresses common issues encountered when synthesizing this compound via the Suzuki-Miyaura coupling of 1-bromo-3-fluorobenzene and a suitable trans-4-propylcyclohexylboron reagent.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. |
| Poor quality boronic acid/ester | Use freshly prepared or high-purity 4-(trans-4-propylcyclohexyl)phenylboronic acid. Consider converting it to a more stable pinacol ester. | |
| Ineffective base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. | |
| Insufficient degassing | Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. | |
| Significant Homocoupling | Presence of oxygen | Improve degassing procedures. |
| Inappropriate catalyst loading | Optimize the catalyst loading; sometimes lower concentrations can reduce homocoupling. | |
| Dehalogenation of Aryl Halide | Presence of protic impurities | Use anhydrous solvents and reagents. |
| High reaction temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. |
Grignard Reaction Route
This guide addresses common issues when synthesizing this compound via the reaction of a Grignard reagent derived from 1-bromo-3-fluorobenzene with a suitable trans-4-propylcyclohexyl electrophile.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reactions.
| Problem | Potential Cause | Recommended Solution |
| Failure of Grignard Reagent Formation | Presence of moisture or oxygen | Flame-dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas (argon or nitrogen). |
| Inactive magnesium surface | Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by sonication. | |
| Low Yield of Desired Product | Wurtz coupling (homocoupling of the aryl halide) | Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Reaction with the solvent | Ensure the solvent (e.g., THF, diethyl ether) is pure and dry. Avoid prolonged heating. | |
| Inefficient reaction with the electrophile | Ensure the trans-4-propylcyclohexyl electrophile is pure and added at an appropriate temperature (often cooled in an ice bath). | |
| Formation of Benzene as a byproduct | Protonation of the Grignard reagent | Ensure all reagents and solvents are scrupulously dry. Avoid any acidic protons in the reaction mixture. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of this compound.
Reaction Scheme
Caption: Suzuki-Miyaura coupling reaction scheme.
Methodology
-
To a flame-dried Schlenk flask, add 1-bromo-3-fluorobenzene (1.0 eq), trans-4-propylcyclohexylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.02 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Data
| Entry | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 75 |
| 2 | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 85 | 12 | 88 |
| 3 | XPhos Pd G3 (1) | K₃PO₄ | 2-MeTHF | 80 | 16 | 92 |
Protocol 2: Grignard Reaction
This protocol outlines a general procedure for the synthesis using a Grignard reagent.
Reaction Scheme
Caption: Grignard reaction scheme.
Methodology
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask under an argon atmosphere.
-
Add a small amount of anhydrous THF and a crystal of iodine.
-
Slowly add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous THF to the activated magnesium. Maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of a suitable electrophile, such as trans-4-propylcyclohexyl tosylate (0.9 eq), in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Representative Data
| Entry | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | trans-4-Propylcyclohexyl bromide | THF | 25 | 24 | 65 |
| 2 | trans-4-Propylcyclohexyl tosylate | THF | 25 | 16 | 78 |
| 3 | trans-4-Propylcyclohexanone (followed by reduction) | Diethyl Ether | 0 to 25 | 12 | ~55 (two steps) |
common side products in the synthesis of fluorinated liquid crystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of fluorinated liquid crystals.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of fluorinated liquid crystals, with a focus on common side products.
Problem 1: Unexpected Isomers in the Final Product
Possible Causes:
-
Regioisomers from Electrophilic Fluorination: The direct fluorination of aromatic rings in liquid crystal precursors using electrophilic fluorinating agents (e.g., Selectfluor®) can lead to the formation of a mixture of ortho, meta, and para isomers. The ratio of these isomers is influenced by the directing effects of existing substituents on the aromatic ring.
-
E/Z Isomerization: In liquid crystals containing double bonds, such as those with an azo (-N=N-) or vinylene (-CH=CH-) linkage, the presence of a fluorine substituent can influence the stability of the E and Z isomers. While the E-isomer is often the desired, thermodynamically more stable product, the reaction conditions or subsequent purification steps might lead to the formation or enrichment of the Z-isomer.[1]
Solutions:
-
Optimize Reaction Conditions for Regioselectivity:
-
Temperature: Lowering the reaction temperature can sometimes improve the selectivity of electrophilic fluorination.
-
Solvent: The choice of solvent can influence the isomer distribution. Experiment with a range of solvents with varying polarities.
-
Fluorinating Agent: Different electrophilic fluorinating agents may offer different levels of regioselectivity.
-
-
Isomer Separation:
-
Chromatography: High-performance liquid chromatography (HPLC) or column chromatography are often effective for separating regioisomers and geometric isomers. The choice of stationary and mobile phases is critical for achieving good separation.
-
Crystallization: Fractional crystallization can be used to separate isomers if they have sufficiently different solubilities.
-
-
Control of E/Z Isomerism:
-
Photochemical Isomerization: If the undesired isomer is formed, it may be possible to convert it to the desired isomer through photochemical irradiation at a specific wavelength.
-
Thermal Isomerization: Heating the mixture can sometimes promote the conversion of the less stable isomer to the more stable one.
-
Problem 2: Presence of Over-fluorinated or Under-fluorinated Byproducts
Possible Cause:
-
Reaction Stoichiometry and Time: Using an excess of the fluorinating agent or allowing the reaction to proceed for too long can lead to the introduction of more fluorine atoms than desired (over-fluorination). Conversely, insufficient fluorinating agent or a short reaction time can result in incomplete fluorination (under-fluorination).
Solutions:
-
Precise Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. It is often advisable to start with a slight excess of the substrate and incrementally add the fluorinating agent while monitoring the reaction progress.
-
Reaction Monitoring: Closely monitor the reaction using techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy to stop the reaction once the desired product is maximized and the formation of over-fluorinated products is minimized.[2][3]
-
Purification: These byproducts can typically be separated from the desired product by column chromatography or preparative HPLC due to differences in polarity.
Problem 3: Formation of Diarylated or Other Coupling Byproducts
Possible Cause:
-
Side Reactions in Coupling Chemistries: In synthetic routes that employ coupling reactions, such as Suzuki or decarboxylative couplings, to construct the liquid crystal core, side reactions can lead to the formation of diarylated or other undesired coupling products. For example, in the synthesis of a fluorinated tetramethoxytriphenylene, a diarylated byproduct was observed during a decarboxylative coupling step.
Solutions:
-
Optimization of Coupling Conditions:
-
Catalyst and Ligand: The choice of catalyst and ligand can significantly impact the selectivity of the coupling reaction.
-
Base and Solvent: The nature of the base and solvent system can also influence the outcome of the reaction.
-
Temperature: Precise temperature control is crucial to minimize side reactions.
-
-
Purification: These higher molecular weight byproducts can often be removed by column chromatography or crystallization.
Problem 4: Product Degradation (e.g., HF Elimination)
Possible Cause:
-
Inherent Instability of Certain Structures: Some fluorinated liquid crystal structures are inherently unstable and can degrade over time. For instance, liquid crystals containing axially fluorinated cyclohexane rings have shown a propensity to eliminate hydrogen fluoride (HF).[4]
Solutions:
-
Molecular Design: If possible, design the liquid crystal molecule to avoid structural motifs that are known to be unstable.
-
Storage Conditions: Store sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light to minimize degradation.
-
Purification Just Before Use: If degradation is a known issue, it may be necessary to purify the material immediately before its intended application.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products I should expect when synthesizing fluorinated liquid crystals?
A1: The most common side products include:
-
Regioisomers: Different positional isomers formed during electrophilic aromatic fluorination.
-
Geometric Isomers: E/Z isomers in molecules with double bonds.
-
Over- or Under-fluorinated Products: Molecules with more or fewer fluorine atoms than the target compound.
-
Byproducts from Coupling Reactions: Homocoupling or other undesired coupling products from reactions like Suzuki or Stille couplings.
-
Byproducts from the Fluorinating Agent: Residuals or reaction products of the fluorinating agent itself. For example, reactions with DAST can produce various byproducts.[5]
-
Decomposition Products: Such as those resulting from the elimination of HF.[4]
Q2: How can I best characterize and quantify the side products in my reaction mixture?
A2: A combination of analytical techniques is typically required for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are invaluable for identifying the structure of the main product and any impurities. 19F NMR is particularly useful for identifying and quantifying fluorinated side products.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components of the reaction mixture and providing information about their molecular weight and fragmentation patterns, which aids in their identification.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating non-volatile components and can be used to quantify the purity of the desired product and the amount of each impurity.[2]
-
Infrared (IR) Spectroscopy: IR can help identify functional groups present in the products and byproducts.
Q3: What are the best general strategies for purifying fluorinated liquid crystals to remove common side products?
A3: The most effective purification strategies are:
-
Column Chromatography: This is the most common and versatile method for separating the desired product from a wide range of impurities based on differences in polarity. Silica gel is a common stationary phase.
-
Crystallization: Recrystallization from a suitable solvent or solvent mixture is an excellent technique for obtaining highly pure crystalline liquid crystals. Finding the right solvent system is key.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.
-
Sublimation: For solid liquid crystals that are thermally stable, sublimation can be an effective purification method to remove non-volatile impurities.
Data Presentation
Table 1: Common Side Products in Fluorinated Liquid Crystal Synthesis and Recommended Purification Methods
| Side Product Type | Common Cause | Recommended Purification Method(s) |
| Regioisomers | Electrophilic Aromatic Fluorination | Column Chromatography, HPLC, Fractional Crystallization |
| E/Z Isomers | Presence of double bonds | Column Chromatography, HPLC, Photochemical/Thermal Isomerization |
| Over/Under-fluorinated | Incorrect stoichiometry/reaction time | Column Chromatography, HPLC |
| Diarylated Byproducts | Side reactions in coupling chemistry | Column Chromatography, Crystallization |
| HF Elimination Products | Inherent molecular instability | Purification prior to use, careful storage |
| Fluorinating Agent Residues | Incomplete workup | Aqueous workup, Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Biphenyl Liquid Crystal via Suzuki Coupling
This protocol describes a general method for the synthesis of a 4-alkoxy-4'-fluorobiphenyl, a common liquid crystal mesogen.
Materials:
-
4-Alkoxyphenylboronic acid (1.0 eq)
-
1-Bromo-4-fluorobenzene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine the 4-alkoxyphenylboronic acid, 1-bromo-4-fluorobenzene, triphenylphosphine, and potassium carbonate.
-
Add a 3:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium(II) acetate catalyst to the reaction mixture.
-
Heat the reaction to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add deionized water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-alkoxy-4'-fluorobiphenyl.
Potential Side Products and Troubleshooting:
-
Homocoupling of Boronic Acid: This can be minimized by using a slight excess of the aryl halide and ensuring the reaction is thoroughly degassed. This byproduct is typically more polar and can be separated by column chromatography.
-
Unreacted Starting Materials: If the reaction does not go to completion, unreacted starting materials can be removed during column chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of a fluorinated biphenyl liquid crystal.
Caption: Troubleshooting logic for identifying and resolving issues with side products in fluorinated liquid crystal synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 5. DAST - Enamine [enamine.net]
- 6. NMR of liquid crystals - ePrints Soton [eprints.soton.ac.uk]
Technical Support Center: Purification of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene to reduce ionic impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Persistent Ionic Impurities After Column Chromatography
Symptoms:
-
Low resistivity measurements of the final product.
-
Presence of extraneous peaks in ion chromatography analysis.
-
Poor performance in liquid crystal display applications (e.g., image sticking, high voltage holding ratio decay).
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | The polarity of the silica gel or alumina may not be optimal for separating the ionic impurities from the target compound. Action: Try a different stationary phase, such as a functionalized silica gel, or adjust the activity of the alumina by adding a small, controlled amount of water. |
| Incorrect Solvent System | The eluent may not have the appropriate polarity to effectively separate the impurities. Action: Perform a systematic solvent screening using thin-layer chromatography (TLC) to identify a solvent system that provides good separation between the product and the impurities. |
| Column Overloading | Too much crude product applied to the column can lead to poor separation. Action: Reduce the amount of sample loaded onto the column. A general rule is to use a sample-to-adsorbent ratio of 1:20 to 1:100 by weight. |
| Channeling in the Column | Uneven packing of the stationary phase can create channels that allow the sample to pass through without proper separation. Action: Ensure the column is packed uniformly. Dry packing followed by careful solvent addition or slurry packing can improve column performance. |
Issue 2: Low Yield After Recrystallization
Symptoms:
-
Significantly less crystalline product is recovered than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures. Action: Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. |
| Insufficient Cooling | The solution may not have been cooled to a low enough temperature to induce complete crystallization. Action: Cool the solution in an ice bath or refrigerator to maximize crystal formation. |
| Premature Crystallization | Crystals may have formed during a hot filtration step, leading to loss of product. Action: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent premature crystallization. |
| Incorrect Product-to-Solvent Ratio | Using too much solvent will keep the product dissolved even at low temperatures. Action: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent was added, it can be carefully evaporated to the point of saturation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ionic impurities in this compound?
A1: Ionic impurities in liquid crystals can originate from several sources. These include residual starting materials and catalysts from the synthesis process, contamination during manufacturing and handling (e.g., from alignment layers or glue in a display device), and degradation of the liquid crystal material itself over time.[1][2]
Q2: Which analytical techniques are best for quantifying ionic impurities in my sample?
A2: Ion chromatography is a highly effective method for the qualitative and quantitative analysis of specific ionic residues.[1][3][4] Dielectric spectroscopy and transient current measurements can also be used to determine the concentration and mobility of ions in the liquid crystal.[1][5]
Q3: Can liquid-liquid extraction be used to remove ionic impurities?
A3: Yes, liquid-liquid extraction is a useful technique for removing water-soluble ionic impurities.[2][6] By dissolving the this compound in a non-polar organic solvent and washing it with deionized water, ionic species will preferentially move into the aqueous phase. Acid-base extraction can also be employed to remove acidic or basic impurities.[2][7]
Q4: Are there advanced methods for removing trace ionic impurities?
A4: For achieving very high purity, several advanced techniques can be employed. Doping the liquid crystal with nanoparticles (e.g., carbon nanotubes, Al2O3, ZrO2) can trap ionic impurities.[1] Electrodialysis is another method where an electric field is used to move ions across semipermeable membranes, effectively removing them from the liquid crystal.[1]
Experimental Protocols
Protocol 1: Column Chromatography for Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction using TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair where this compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal growth.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (containing ionic impurities) can be drained off.
-
Repeat: Repeat the washing step 2-3 times with fresh deionized water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO4, Na2SO4).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.
Quantitative Data
The following table presents data on the effectiveness of a purification method using porous particles containing imido groups for liquid crystals, demonstrating a significant improvement in resistivity and voltage retention rate.
| Sample | Resistivity (Ω·cm) | Voltage Retention Rate (%) |
| Example 1 (Purified) | 1.0 x 10¹² | 84.5 |
| Comparative Example 1 (Unpurified) | 5.7 x 10¹¹ | 80.1 |
| Comparative Example 2 (Unpurified) | 1.3 x 10¹¹ | 77.5 |
Data adapted from US Patent 5,540,857 A.[8]
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for column chromatography purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Video: Extraction - Concept [jove.com]
- 3. aplitechbiolab.com [aplitechbiolab.com]
- 4. CleanControlling: Ion exchange chromatography | CleanControlling Technical [cleancontrolling.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Clearing Point of Fluorinated Liquid Crystal Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working to improve the clearing point of liquid crystal (LC) mixtures containing fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the clearing point and why is it a critical parameter for liquid crystal mixtures?
The clearing point, or nematic-to-isotropic transition temperature (TN-I), is the temperature at which a liquid crystal mixture transitions from the ordered liquid crystal phase to the disordered isotropic liquid phase.[1] It is a crucial parameter as it defines the upper limit of the operational temperature range for a liquid crystal device. A higher clearing point ensures the stability and performance of the device over a broader range of temperatures.
Q2: How does the incorporation of fluorine atoms into liquid crystal molecules generally affect the clearing point?
The effect of fluorination on the clearing point is complex and depends on the number and position of the fluorine substituents. While fluorination is beneficial for properties like dielectric anisotropy and viscosity, it can have varied effects on the clearing point.[2][3][4]
-
Decreased Clearing Point: Often, increasing the number of fluorine atoms on the molecular core leads to a decrease in the clearing point.[2][5][6] This is attributed to a reduction in the molecular shape anisotropy.
-
Increased Clearing Point: In some cases, strategic fluorination can lead to an increase in the clearing point.[7] This can be due to enhanced intermolecular interactions.[7]
Q3: My fluorinated liquid crystal mixture has a low clearing point. What are the common causes?
A low clearing point in a fluorinated liquid crystal mixture can stem from several factors related to molecular structure and mixture composition:
-
Excessive Lateral Fluorination: A high number of fluorine atoms substituted on the sides of the mesogenic core can disrupt the molecular packing and lower the clearing point.[2][6]
-
Weak Intermolecular Interactions: The overall intermolecular forces in the mixture might be insufficient to maintain the ordered nematic phase at higher temperatures.
-
Presence of Low Clearing Point Components: The mixture may contain a significant concentration of a component that inherently possesses a low clearing point.
-
Non-Ideal Mixing Behavior: The components of the mixture may not be ideally miscible in the nematic phase, leading to a depression of the clearing point.[8]
Q4: What strategies can I employ to increase the clearing point of my mixture?
Several approaches can be taken to elevate the clearing point of a liquid crystal mixture:
-
Component Selection and Formulation:
-
Incorporate High Clearing Point Compounds: Introduce components that are known to have high clearing points. For instance, compounds with rigid cores, such as those containing tolane or terphenyl units, often exhibit higher clearing points.[8]
-
Mix with Nonpolar Compounds: Formulating mixtures by combining polar, high birefringence compounds (often fluorinated) with nonpolar, low viscosity hydrocarbons can be an effective method.[8]
-
Utilize Cyano-Containing Compounds: Mixing fluorinated liquid crystals with cyano-containing compounds can be a viable strategy. Cyano compounds are known to form dimers which can enhance the thermal stability of the nematic phase.[9]
-
-
Molecular Design of New Components:
-
Optimize Fluorine Substitution: Judiciously select the number and position of fluorine substituents. For example, terminal fluorination might be more favorable than extensive lateral fluorination in some molecular designs.[10]
-
Introduce Rigid Core Structures: Employ rigid and linear molecular cores, such as those incorporating multiple aromatic rings or triple bonds (e.g., tolanes), which tend to increase the clearing point.[8]
-
Terminal Group Modification: The choice of terminal groups can significantly influence the clearing point. For example, replacing a terminal ethyl group with a 2-fluoroethyl group might only cause a slight decrease in the clearing point while significantly increasing dielectric anisotropy.[10]
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly Low Clearing Point | The number of lateral fluorine substituents on a key component is too high, disrupting molecular packing.[2][6] | 1. Synthesize or procure an analogous compound with fewer lateral fluorine atoms. 2. Systematically reduce the concentration of the highly fluorinated component in the mixture. 3. Replace the problematic component with a high clearing point, non-laterally fluorinated compound. |
| Phase Separation at Elevated Temperatures | Poor miscibility of the mixture components in the nematic phase.[8] | 1. Ensure all components are fully miscible in the nematic phase across the desired operating temperature range. 2. Consider adding a compatibilizer, a compound that is structurally intermediate to the separating components. 3. Reformulate the mixture with components that have more similar molecular structures. |
| High Viscosity Accompanies High Clearing Point | The components contributing to the high clearing point also have high viscosity. | 1. Introduce a low-viscosity component, even if it has a lower clearing point, to find a balance. Nonpolar hydrocarbons are often used for this purpose.[8] 2. Explore homologous series of the high clearing point component, as longer alkyl chains can sometimes reduce viscosity without drastically lowering the clearing point. |
| Clearing Point is Highly Sensitive to Compositional Changes | The mixture composition is near a eutectic point or at a steep region of the phase diagram.[8] | 1. Carefully map the phase diagram of the binary or ternary mixture to understand the relationship between composition and clearing point. 2. Adjust the component ratios to move to a region of the phase diagram where the clearing point is less sensitive to small variations in concentration. |
Data Presentation
Table 1: Effect of Fluorine Substitution on Clearing Point (°C)
| Parent Compound Structure | Number of Fluorine Atoms | Position of Fluorine | Clearing Point (°C) | Reference |
| 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl derivative | 2 | Lateral | Lower than mono-fluorinated | [2] |
| 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl derivative | 3 | Lateral | Lower than di-fluorinated | [2] |
| Biphenyl Isothiocyanate Derivative | 1 | Lateral (Position 3) | 19.8 | [8] |
| Biphenyl Isothiocyanate Derivative | 1 | Lateral (Position 2) | -15.4 (virtual) | [8] |
| Tolane-based LC diluter in HTD mixture | 1 | Lateral on first benzene ring | Higher than with F on second ring | [5] |
| Tolane-based LC diluter in HTD mixture | 2 | Lateral | Lower than mono-fluorinated | [5] |
Table 2: Clearing Points of Example Liquid Crystal Mixtures
| Mixture Composition | Clearing Point (°C) | Key Features | Reference |
| Three-component eutectic (11c, 11, 11f) | 40.1 | Contains fluorinated naphthylphenylacetylenic compounds | [8] |
| High-∆n LC mixture (HTD) | ~100 | Parent mixture | [5] |
| HTD + Tolane-LC diluter (T3) | >100 (increased by 0.1°C) | Diluter has a high clearing point | [5] |
| HTD + Tolane-LC diluter (T4) | <100 | Diluter has more lateral fluorine atoms | [5] |
Experimental Protocols
Protocol 1: Determination of Clearing Point by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal mixture into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the heating and cooling rate, typically between 2-10 °C/min.
-
Define the temperature program to scan a range that fully encompasses the nematic-to-isotropic transition. A typical range would be from room temperature to a temperature at least 20°C above the expected clearing point.
-
-
Measurement:
-
Heat the sample to the upper-temperature limit and hold for a few minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample at the defined rate.
-
Heat the sample again at the defined rate.
-
-
Data Analysis:
-
The clearing point (TN-I) is determined from the peak maximum of the endothermic transition observed during the second heating scan.
-
The enthalpy of the transition (ΔH) can also be calculated from the peak area.
-
Protocol 2: Formulation and Evaluation of a Test Mixture
-
Component Selection: Based on the desired properties (e.g., high clearing point, low viscosity), select the individual liquid crystal components.
-
Mixture Preparation:
-
Accurately weigh the desired amounts of each component into a vial.
-
Heat the vial to a temperature above the clearing point of all components to ensure they are in the isotropic liquid state.
-
Thoroughly mix the components using a vortex mixer or by gentle agitation until a homogeneous solution is obtained.
-
-
Homogeneity Check:
-
Cool the mixture to room temperature and observe it under a polarizing optical microscope.
-
Ensure that no phase separation or crystallization occurs within the desired operating temperature range.
-
-
Characterization:
-
Determine the clearing point of the newly formulated mixture using the DSC protocol outlined above.
-
Measure other relevant properties such as viscosity, birefringence, and dielectric anisotropy as required.
-
Visualizations
Caption: Factors influencing the clearing point of liquid crystal mixtures.
Caption: Workflow for troubleshooting a low clearing point.
References
- 1. Liquid crystal phases [emdgroup.com]
- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated liquid crystals--properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00041A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound and its degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column; improper column installation; sample overload. | Use a deactivated inlet liner and a column suitable for aromatic compounds. Ensure the column is installed correctly, avoiding dead volume. Reduce the injection volume or dilute the sample. |
| No Peaks or Very Small Peaks | Leak in the system; incorrect injector temperature; detector not turned on or not sensitive enough. | Perform a leak check of the entire system. Optimize the injector temperature to ensure complete vaporization without thermal degradation. Verify detector is on and settings are appropriate. |
| Ghost Peaks (Peaks in Blank Runs) | Contamination of the syringe, inlet, or carrier gas. | Rinse the syringe with a clean solvent. Bake out the inlet and column. Ensure high-purity carrier gas and install traps to remove impurities. |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate or oven temperature. | Check the gas supply and regulators for consistent pressure. Verify the accuracy of the oven temperature program. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution of Degradation Products | Inappropriate mobile phase composition or column chemistry. | Optimize the mobile phase gradient and pH. Consider using a fluorinated stationary phase, which can offer unique selectivity for fluorinated compounds. |
| High Backpressure | Clogged column frit or tubing; precipitation of sample or buffer in the mobile phase. | Flush the column in the reverse direction. Filter all samples and mobile phases. Ensure the mobile phase components are fully soluble. |
| Baseline Noise or Drift | Air bubbles in the mobile phase; contaminated mobile phase or detector cell. | Degas the mobile phase thoroughly. Use high-purity solvents and flush the detector cell. |
| Irreproducible Peak Areas | Inconsistent injection volume; sample degradation in the autosampler. | Ensure the autosampler is functioning correctly and the injection loop is completely filled. Keep the sample vial compartment cooled to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: While specific experimental data for this compound is limited, based on studies of structurally similar fluorinated liquid crystal monomers, the primary degradation pathways are expected to involve:
-
Metabolic Degradation (e.g., in liver microsomes):
-
Photocatalytic Degradation:
Q2: Why is the biodegradation of fluorinated compounds like this often slow or incomplete?
A2: The biodegradation of polyfluorinated compounds is often challenging due to the high strength of the C-F bond, making it difficult for microbial enzymes to break.[5][6] Additionally, the fluoride ion (F-) released during degradation can be toxic to microorganisms, inhibiting further metabolic activity.[5][6]
Q3: What analytical techniques are best suited for identifying the degradation products?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is highly recommended. GC-MS is effective for identifying volatile and semi-volatile degradation products. LC-HRMS is crucial for analyzing less volatile, more polar, and thermally labile metabolites, providing accurate mass measurements for formula determination.
Q4: Are there any special considerations for sample preparation when analyzing degradation products?
A4: Yes. Due to the potential for a wide range of degradation products with varying polarities, a multi-step extraction process may be necessary. Solid-phase extraction (SPE) with different sorbents can be used to fractionate the sample and isolate different classes of metabolites. Derivatization may also be required for certain polar metabolites to improve their volatility and chromatographic behavior for GC-MS analysis.
Experimental Protocols
Protocol 1: In Vitro Metabolic Degradation using Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (e.g., rat, human), a NADPH-regenerating system, and a phosphate buffer solution (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (dissolved in a suitable organic solvent like methanol, final concentration typically 1-10 µM) to the pre-warmed microsome mixture to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for LC-HRMS analysis.
-
For GC-MS analysis, the supernatant may require further extraction (e.g., liquid-liquid extraction with ethyl acetate) and derivatization.
-
-
Control Experiments:
-
Run parallel incubations without the NADPH-regenerating system and without the test compound to serve as negative controls.
-
Protocol 2: Photocatalytic Degradation
-
Reactor Setup:
-
Use a quartz reactor to allow for UV light penetration.
-
Prepare an aqueous solution of this compound (solubilized with a co-solvent like acetonitrile if necessary).
-
Add a photocatalyst, such as titanium dioxide (TiO2), to the solution.
-
-
Adsorption Equilibrium:
-
Stir the suspension in the dark for at least 30 minutes to allow the compound to adsorb to the surface of the photocatalyst.
-
-
Photoreaction:
-
Irradiate the suspension with a UV lamp (e.g., medium-pressure mercury lamp).
-
Maintain a constant temperature using a cooling system.
-
-
Sampling:
-
Collect aliquots of the suspension at different time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Sample Preparation for Analysis:
-
Filter the collected samples through a 0.22 µm filter to remove the photocatalyst particles.
-
Analyze the filtrate directly by HPLC or extract with an appropriate solvent for GC-MS analysis.
-
-
Control Experiments:
-
Run experiments without the photocatalyst (photolysis) and without UV irradiation (adsorption) to differentiate between the different degradation mechanisms.
-
Visualizations
Caption: Predicted metabolic degradation pathways.
Caption: Predicted photocatalytic degradation pathways.
Caption: General experimental and troubleshooting workflow.
References
addressing miscibility issues of fluorinated liquid crystals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the miscibility of fluorinated liquid crystals. It is designed for researchers, scientists, and drug development professionals encountering challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my fluorinated and non-fluorinated liquid crystals phase-separate?
A: Fluorinated liquid crystals can exhibit limited miscibility with their non-fluorinated hydrocarbon counterparts due to the unique properties of fluorine. Fluorine is the most electronegative element, leading to highly polarized C-F bonds. However, perfluorinated segments of molecules have low polarizability and weak intermolecular London dispersion forces, making them "fluorophilic" and immiscible with non-polar hydrocarbon-based compounds ("fluorophobic").[1][2] This can result in miscibility gaps, similar to what is observed between hydrocarbons and perfluorocarbons.[3]
Q2: What is a eutectic mixture, and how does it relate to miscibility?
A: A eutectic mixture is a mixture of two or more components that melt or solidify at a single, sharp temperature that is lower than the melting point of any of the individual components. The formation of a eutectic point in a binary phase diagram indicates that the components are miscible in the liquid (or liquid crystalline) phase but not in the solid phase.[4][5] Identifying the eutectic point is crucial for creating liquid crystal mixtures that are liquid at room temperature.
Q3: How does the position and number of fluorine atoms affect miscibility and other properties?
A: The number and position of fluorine substituents significantly impact the physical properties of liquid crystals, which in turn affects their miscibility.[2][6]
-
Lateral Fluorination: Introducing fluorine atoms to the side of the mesogenic core can lower the melting point and clearing point (the temperature of transition to the isotropic liquid phase).[1][6][7] This can sometimes improve miscibility by widening the temperature range of the liquid crystal phase.[7][8]
-
Terminal Fluorination: Replacing terminal groups (like a cyano group) with fluorine or fluorinated groups (e.g., -OCF₃, -CF₃) can alter the dielectric anisotropy (Δε), viscosity, and intermolecular interactions, all of which influence miscibility.[9][10]
-
Increased Fluorination: As the number of fluorine atoms increases, the transition temperature to the isotropic liquid phase tends to decrease.[6] However, extensive fluorination can also lead to poorer solubility in standard host mixtures due to increased polarity and strong intermolecular electrostatic interactions.[11]
Q4: What are the first steps to take if I observe immiscibility?
A: The first step is to systematically characterize the phase behavior of the mixture. This typically involves two primary techniques:
-
Polarized Optical Microscopy (POM): This allows for direct visual observation of the mixture's texture as a function of temperature. Phase separation, distinct domains of different phases, or unexpected textures are clear indicators of miscibility issues.[12][13][14]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with phase transitions as a function of temperature.[15][16] It provides precise temperatures and enthalpy values for transitions, helping to construct a phase diagram and identify deviations from ideal mixing behavior.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Immediate phase separation upon mixing at room temperature. | 1. High Melting Point: One or both components are solid at room temperature and have not been sufficiently heated to form a mesophase. 2. Fundamental Immiscibility: Strong differences in polarity and intermolecular forces (e.g., highly fluorinated vs. non-fluorinated components) prevent mixing.[1] | 1. Heat the mixture to a temperature above the melting points of both components, into the isotropic phase, to ensure a homogeneous liquid state before cooling to observe the liquid crystal phases. 2. Consider using a co-solvent or an additive known to improve compatibility between fluorinated and non-fluorinated systems.[18] 3. If immiscibility persists even in the isotropic phase, the components are likely unsuitable for mixing. |
| The mixture appears uniform in the isotropic phase but phase-separates upon cooling into the mesophase. | 1. Limited Miscibility Range: The components are only miscible at higher temperatures (in the isotropic phase) and have a miscibility gap at lower temperatures within the mesophase range.[19] 2. Induced Phases: The mixture may be forming an unexpected smectic or crystalline phase that has a different composition from the overall mixture, leading to the separation of a second phase. | 1. Construct a temperature-composition phase diagram to map the boundaries of the single-phase and two-phase regions. This will define the operational temperature and concentration limits for your mixture.[5] 2. Use Polarized Optical Microscopy (POM) during a slow cooling ramp to carefully observe the texture formation and identify the point of phase separation.[14] |
| The clearing point (N-I transition) of the mixture is significantly lower than predicted. | 1. Non-Ideal Mixing: The intermolecular interactions between the different components are weaker than the interactions within the pure components, destabilizing the nematic phase. 2. Impurities: The presence of impurities in one or both of the liquid crystal components can depress the clearing point. | 1. This is a common phenomenon. The deviation from linearity in the clearing point across different compositions is an indicator of the interaction strength between the components.[20] 2. Ensure the purity of your starting materials using techniques like DSC, which can indicate purity through the sharpness of the melting peak.[6] |
| The mixture shows an unexpectedly broad or complex melting transition in DSC. | 1. Eutectic Behavior: The mixture may be forming a eutectic, which is characterized by a broad melting range before a sharp transition at the eutectic temperature.[4] 2. Glass Transition: Instead of crystallizing, the mixture may be forming a glass upon cooling, which appears as a subtle shift in the baseline of the DSC thermogram rather than a sharp peak.[6] | 1. Analyze the DSC cooling and heating curves for various compositions to identify the eutectic point.[4] 2. Perform DSC at different heating and cooling rates to confirm if the transition is a glass transition, as its temperature is often rate-dependent.[6] |
Quantitative Data: Impact of Fluorination on Liquid Crystal Properties
The degree and position of fluorine substitution dramatically alter the physical properties of liquid crystals. These changes are a primary driver of their mixing behavior.
Table 1: Comparison of Phase Transition Temperatures for Fluorinated Terphenyl Derivatives. [6]
| Compound | Number of Lateral Fluorine Atoms | Structure | Melting Point (°C) | Clearing Point (N-I) (°C) |
| 2F5T3 | 2 | 4-pentyl-2',3'-difluoro-4''-propyl-p-terphenyl | - | 100 |
| 3F5T3 | 3 | 4-pentyl-2',3',5'-trifluoro-4''-propyl-p-terphenyl | -41 | 83 |
| 4F5T3 | 4 | 4-pentyl-2',3',5',6'-tetrafluoro-4''-propyl-p-terphenyl | - | 47 |
Data from DSC measurements. As the number of lateral fluorine atoms increases, the clearing point (transition to the isotropic liquid) significantly decreases.[6]
Table 2: Physical Properties of Liquid Crystals with Fluorinated Cyclopropane Termini. [10][21]
| Compound ID | Structure | Phase Transitions (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) |
| 8 | Difluorocyclopropane terminus | C 54 SmB 84 I | -1.1 | 0.057 |
| 9 | Trifluorocyclopropane terminus | C 69 SmB 72 I | -1.2 | 0.056 |
| 11a | Spiro-difluorocyclopropane | C 72 I | +4.9 | 0.038 |
Phase transitions determined by DSC and POM.[10][21] Δε and Δn were extrapolated from 10 wt% solutions in host mixtures. This table illustrates how subtle changes in fluorination at the terminus can switch the dielectric anisotropy from negative to positive.
Experimental Protocols
Protocol 1: Miscibility Assessment by the Contact Method
Objective: To rapidly determine the miscibility of two liquid crystal components and identify the types of phases formed at different compositions.
Methodology:
-
Place a small sample of liquid crystal A and a small sample of liquid crystal B on a clean microscope slide, leaving a small gap of a few millimeters between them.
-
Carefully place a coverslip over the samples, allowing them to spread and make contact in the central region, creating a composition gradient.
-
Place the slide on a hot stage attached to a Polarized Optical Microscopy (POM) setup.
-
Heat the sample until both components are in the isotropic (completely liquid) phase, ensuring they mix in the contact zone.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the textures that form in the gradient region between pure A and pure B.
-
If the components are fully miscible, a continuous, uninterrupted sequence of textures will be observed. If they are immiscible, a distinct boundary will form between the phases.[22] The formation of induced phases or eutectic points can also be identified.
Protocol 2: Quantitative Phase Analysis using Differential Scanning Calorimetry (DSC)
Objective: To precisely measure the phase transition temperatures and enthalpies of a liquid crystal mixture of a known composition.
Methodology:
-
Using a microbalance, accurately weigh 5-10 mg of the prepared liquid crystal mixture into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Program the DSC for a heat-cool-heat cycle to ensure a consistent thermal history. A typical program is:
-
Heat from room temperature to a temperature well above the clearing point (e.g., 20 °C above) at a rate of 10 °C/min.
-
Hold at this temperature for 2-5 minutes.
-
Cool back to the starting temperature at a rate of 10 °C/min.
-
Re-heat to the isotropic phase at 10 °C/min.
-
-
The data from the second heating run is typically used for analysis.[17]
-
The resulting thermogram plots heat flow versus temperature. Peaks correspond to phase transitions. The peak temperature and the integrated area under the peak provide the transition temperature and enthalpy change, respectively.[15][16]
Visualizations
Caption: Troubleshooting workflow for diagnosing miscibility issues.
Caption: Experimental workflow for miscibility characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Solid–liquid equilibria of binary mixtures of fluorinated ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. daneshyari.com [daneshyari.com]
- 10. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ipme.ru [ipme.ru]
- 13. bhu.ac.in [bhu.ac.in]
- 14. cbpbu.ac.in [cbpbu.ac.in]
- 15. iosrjournals.org [iosrjournals.org]
- 16. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 19. Phase behaviour and applications of a binary liquid mixture of methanol and a thermotropic liquid crystal - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 22. webs.ucm.es [webs.ucm.es]
Technical Support Center: Optimization of Reaction Conditions for Fluorination of Cyclohexylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the fluorination of cyclohexylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the fluorination of cyclohexylbenzene?
A1: The fluorination of cyclohexylbenzene can be achieved through several methods, primarily involving electrophilic or radical fluorination pathways. Common approaches include:
-
Electrophilic Fluorination: This method utilizes electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI), often in the presence of a catalyst. The reaction proceeds via an electrophilic attack on the aromatic ring.
-
Radical Fluorination: This pathway involves the generation of fluorine radicals that react with the cyclohexylbenzene. This can be initiated by photoredox catalysis or other radical initiators.
Q2: How does the choice of fluorinating agent affect the reaction?
A2: The choice of fluorinating agent is critical and influences the reaction mechanism, selectivity, and overall efficiency.
-
Selectfluor®: A versatile and widely used electrophilic fluorinating agent. It is a stable solid, but its reactivity can sometimes be challenging to control, potentially leading to side products.
-
N-Fluorobenzenesulfonimide (NFSI): Another common electrophilic fluorinating agent. It is known for its high reactivity and is often used in transition-metal-catalyzed C-H fluorination reactions.
Q3: What role does a catalyst play in this reaction?
A3: Catalysts are often employed to enhance the rate and selectivity of the fluorination reaction. They can function in several ways:
-
Lewis Acids: Can activate the substrate or the fluorinating agent, facilitating the electrophilic attack.
-
Transition Metal Catalysts: (e.g., Pd, Cu, Fe) Can enable C-H activation, allowing for direct fluorination of the aromatic ring.
-
Photoredox Catalysts: Can initiate radical fluorination pathways under visible light irradiation.
Q4: What are the key reaction parameters to optimize for better yield and selectivity?
A4: Optimization of reaction conditions is crucial for achieving high yields and desired selectivity. Key parameters to consider include:
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Common solvents for fluorination reactions include acetonitrile, dichloromethane, and ethyl acetate.
-
Temperature: Reaction temperature affects the reaction rate and can influence the formation of byproducts. Lower temperatures may be necessary to control selectivity.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation while minimizing degradation or side reactions.
-
Reagent Stoichiometry: The ratio of cyclohexylbenzene to the fluorinating agent and catalyst needs to be carefully controlled to avoid over-fluorination or incomplete conversion.
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Substrate | The benzene ring of cyclohexylbenzene is relatively electron-rich but may require activation. Consider using a stronger fluorinating agent or adding a Lewis acid catalyst to enhance electrophilicity. |
| Inactive Catalyst | Ensure the catalyst is active and not poisoned. If using a transition metal catalyst, ensure it is in the correct oxidation state. Consider using a fresh batch of catalyst. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Screen a range of solvents with varying polarities (e.g., CH3CN, DCM, THF, EtOAc). |
| Incorrect Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature while monitoring for byproduct formation. |
| Degradation of Reagents | Fluorinating agents can be sensitive to moisture and light. Ensure all reagents are pure and handled under appropriate inert conditions. |
Guide 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| Over-fluorination | The formation of di- or poly-fluorinated products is a common issue. Carefully control the stoichiometry of the fluorinating agent, often using it as the limiting reagent. Monitor the reaction closely and stop it once the desired product is formed. |
| Isomer Formation | Fluorination can occur at the ortho, meta, or para positions of the benzene ring. The directing effect of the cyclohexyl group favors ortho and para substitution. To enhance selectivity for a specific isomer, consider using a sterically hindered catalyst or adjusting the reaction temperature. |
| Side Reactions | The cyclohexyl ring can also undergo reactions under certain conditions. Analyze |
Technical Support Center: Navigating the Challenges of Purifying Fluorinated Organic Compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated organic compounds. The unique physicochemical properties imparted by fluorine, such as high electronegativity, increased lipophilicity, and altered polarity, often complicate standard purification protocols.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify using standard silica gel column chromatography?
A1: The introduction of fluorine can significantly alter the polarity of a molecule compared to its non-fluorinated analog.[2] This can lead to several challenges on standard silica gel:
-
Altered Polarity: Highly fluorinated compounds can be very non-polar ("fluorous"), leading to rapid elution with non-polar solvents and poor separation from other non-polar impurities. Conversely, the presence of fluorine can sometimes increase the acidity of nearby protons, leading to stronger interactions with the silica surface and peak tailing.
-
Weak Interactions: The low polarizability of the C-F bond can result in weak interactions with the silica stationary phase, making separation from compounds of similar polarity challenging.[3]
-
Co-elution: Impurities with polarities very similar to the target fluorinated compound are common, leading to co-elution.[4][5]
Q2: My fluorinated compound shows poor peak shape (tailing or fronting) in HPLC. What are the likely causes and solutions?
A2: Poor peak shape is a common issue.[4][5][6]
-
Tailing is often caused by strong secondary interactions between polar fluorinated analytes and residual acidic silanol groups on silica-based stationary phases.[4][6] Another cause can be a mobile phase pH that is too close to the pKa of your compound.[4]
-
Fronting can be a result of column overload or poor sample solubility in the mobile phase.[5]
Q3: I'm experiencing low or no recovery of my fluorinated compound from the column. What steps can I take?
A3: Low recovery can be due to irreversible adsorption to the stationary phase or compound instability.[4]
-
Solutions:
-
Switch Stationary Phase: For highly polar compounds, consider Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[4] For flash chromatography, alumina or Florisil can be alternatives to silica gel.[4]
-
Fluorous Solid-Phase Extraction (FSPE): For highly fluorinated compounds, FSPE can be highly effective, utilizing a fluorinated stationary phase to retain fluorous molecules while non-fluorous impurities are washed away.[8]
-
Test Compound Stability: Verify that your compound is not degrading under the chromatographic conditions.[4]
-
Q4: How can I separate chiral fluorinated compounds?
A4: The separation of fluorinated enantiomers often requires specialized chiral stationary phases (CSPs).[9] A variety of CSPs are commercially available and screening several is often necessary to find one with adequate selectivity for a new compound.[9] Normal-phase HPLC is frequently used with mobile phases like hexanes and ethanol.[9] In some cases, diastereomers of fluorinated compounds can be separated on standard silica gel.[6]
Q5: What is a "fluorous" phase and how can it be used for purification?
A5: A "fluorous" phase refers to a highly fluorinated environment. The principle of "like-dissolves-like" applies, where fluorine-rich compounds preferentially dissolve in fluorine-rich solvents or are retained on fluorinated stationary phases.[10] This property is exploited in "fluorous chemistry" for purification.[10] By tagging a molecule with a highly fluorinated chain, it can be selectively separated from non-fluorinated reactants and byproducts using a fluorous solid-phase extraction (FSPE) cartridge.[8] The fluorinated tag can then be cleaved to yield the purified compound.
Q6: I am having difficulty crystallizing my fluorinated compound. What could be the issue?
A6: Fluorination can significantly impact a molecule's crystal packing.[11] The steric effects of fluorine can hinder the formation of a well-ordered crystal lattice.[5]
-
Troubleshooting Crystallization:
-
If no crystals form, the solution may not be supersaturated, or the compound is too soluble. Try slowly evaporating the solvent or using an anti-solvent.[5]
-
If the compound "oils out," the degree of supersaturation may be too high, or impurities are present. Use a more dilute solution or cool it more slowly.[5][6]
-
Systematic screening of a wide range of solvents with varying polarities is crucial.[6]
-
Q7: Can fluorinated compounds form azeotropes, and how does this affect purification by distillation?
A7: Yes, the formation of azeotropes—mixtures that boil at a constant temperature without changing composition—is common with fluorinated compounds, even with components having very different boiling points.[12][13] This is due to large deviations from ideal behavior.[12] If an azeotrope is formed, simple distillation will not be effective in separating the components. In such cases, heteroazeotropic distillation or using a different purification method is necessary.[14][15]
Troubleshooting Guides
HPLC Purification
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; Mobile phase pH near analyte pKa.[4][6] | Use an end-capped column; Adjust mobile phase pH >2 units from pKa; Add TFA or other modifiers.[4] |
| Poor Peak Shape (Fronting) | Column overload; Poor sample solubility.[5] | Reduce sample concentration/injection volume; Dissolve sample in the mobile phase.[5] |
| Co-elution with Impurities | Insufficient resolution; Similar polarity of impurities.[4] | Change stationary phase (e.g., C18 to phenyl-hexyl or a fluorinated phase); Change organic modifier (e.g., acetonitrile to methanol).[4][16] |
| Low or No Recovery | Irreversible adsorption; Compound instability; Weak mobile phase.[4] | Switch to a different stationary phase (HILIC, fluorous); Test compound stability; Increase mobile phase elution strength.[4] |
| Low Retention | Compound is too polar for reversed-phase; Mobile phase is too strong.[5] | Use a more polar stationary phase (HILIC); Decrease the percentage of the organic solvent in the mobile phase.[5] |
Crystallization
| Problem | Possible Causes | Solutions |
| No Crystals Form | Solution not supersaturated; Compound too soluble.[5] | Slowly evaporate solvent; Cool the solution slowly; Try a different solvent or an anti-solvent.[5] |
| "Oiling Out" | Supersaturation is too high; Presence of impurities; Solvent boiling point too high.[5][6] | Use a more dilute solution; Cool more slowly; Purify further by chromatography before crystallization; Use a lower-boiling point solvent.[5][6] |
| Purity Does Not Improve | Impurities have similar solubility; Co-precipitation of impurities.[6] | Perform a second recrystallization from a different solvent system; Use an alternative purification method like chromatography; Use hot filtration to remove insoluble impurities.[6] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Fluorinated Compound
This protocol is a general guideline and requires optimization based on the specific compound's properties.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. Common eluents include mixtures of hexanes and ethyl acetate. The introduction of fluorine can alter polarity, so a range of solvent systems may need to be screened.[2]
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial, low-polarity mobile phase.[6]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[6]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.[4]
-
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase to elute the desired compound.[6] Collect fractions and monitor by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.[17]
General Protocol for HILIC Purification of a Polar Fluorinated Compound
This protocol is suitable for highly polar compounds that show poor retention in reversed-phase chromatography.[4]
-
Column: Amide, zwitterionic, or silica HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[4]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV (e.g., 254 nm) or Mass Spectrometry.
(This is an example protocol; the gradient and mobile phases must be optimized for the specific analyte.)[4]
Visualization of Workflows
Caption: A workflow diagram for selecting a suitable purification method for a fluorinated organic compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bia.si [bia.si]
- 9. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Azeotropes – Critical cleaning with “Best Friend” Molecules - BFK Solutions LLC [bfksolutions.com]
- 14. mdpi.com [mdpi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Defects in Liquid Crystal Cells with Fluorinated Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize defects in liquid crystal (LC) cells fabricated with fluorinated materials.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and operation of liquid crystal cells, with a focus on problems related to fluorinated alignment layers.
Q1: What are the common types of defects observed in liquid crystal cells, and what do they look like?
A1: The most common defects in nematic liquid crystals are called disclinations.[1][2][3] These are regions where the director, which represents the average orientation of the LC molecules, changes abruptly.[1][4] Under a polarizing microscope, disclinations appear as thin, thread-like lines or points where the optical texture is discontinuous.[1][2] Point defects, where the director is undefined at a single point, can also occur.[1]
Q2: My liquid crystal cell shows poor alignment and numerous disclinations. What are the likely causes?
A2: Poor alignment and a high density of disclinations can stem from several factors:
-
Inadequate Surface Anchoring: The alignment layer may not be providing a strong enough anchoring force to uniformly orient the liquid crystal molecules. This can be due to improper material selection or processing.[5][6]
-
Contamination: Dust particles, residual solvents, or other impurities on the substrate or in the liquid crystal material can disrupt the alignment.[7]
-
Improper Rubbing or Alignment Process: For techniques like rubbing, inconsistent pressure or direction can lead to non-uniform alignment. For non-contact methods like ion beam or photo-alignment, incorrect parameters (e.g., exposure time, ion beam energy) can be the cause.[8]
-
Low Pretilt Angle: A pretilt angle that is too low for the specific liquid crystal and cell configuration can lead to the formation of reverse tilt domains and disclinations.[9]
-
Thermal Stress: Rapid temperature changes during fabrication or operation can induce defects.[7]
Q3: I am observing "image sticking" or ghosting in my LC cell. How can I mitigate this?
A3: Image sticking is often caused by the accumulation of ions or residual DC charge within the liquid crystal layer.[10] Here’s how to address it:
-
Use High-Purity Materials: Ensure that the liquid crystal and alignment layer materials are of high purity with low ion concentrations. Fluorinated liquid crystals are often preferred for their lower ion absorption.
-
Optimize the Alignment Layer: The dielectric properties of the alignment layer play a role. A lower dielectric constant can help minimize charge accumulation.[10]
-
Drive with AC Waveforms: Use AC driving schemes with balanced waveforms to prevent a net DC bias across the cell.
Q4: The pretilt angle in my cell is not what I expected. How can I control it more effectively?
A4: The pretilt angle is a critical parameter for avoiding defects and achieving desired electro-optical performance.[9] It is primarily determined by the properties of the alignment layer.
-
Fluorinated Material Composition: The concentration and chemical structure of fluorine-containing groups in the alignment layer (e.g., polyimide) significantly influence the surface energy and, consequently, the pretilt angle. Higher fluorine content generally leads to lower surface energy and can be used to achieve higher pretilt angles.
-
Processing Parameters:
-
Curing Temperature: The final baking temperature of the polyimide alignment layer affects its chemical and physical structure, which in turn influences the pretilt angle.
-
Ion Beam Treatment: The energy and angle of the ion beam can be precisely controlled to tune the pretilt angle on fluorinated alignment layers.[11]
-
UV Exposure: For photo-alignment layers, the UV exposure time and intensity can be adjusted to control the pretilt angle.[12][13]
-
Frequently Asked Questions (FAQs)
Q5: Why are fluorinated materials commonly used for liquid crystal alignment layers?
A5: Fluorinated materials, particularly fluorinated polyimides, are widely used for several reasons:
-
Low Surface Energy: Fluorinated surfaces typically exhibit low surface energy, which is crucial for achieving the desired liquid crystal alignment, especially vertical alignment.[14]
-
Tunable Pretilt Angle: The pretilt angle can be controlled by varying the fluorine content and the molecular structure of the side chains in the polyimide.[15]
-
High Stability: Fluorinated polymers often possess excellent thermal and chemical stability, which is necessary for robust device performance.
-
Reduced Ion Adsorption: Compared to non-fluorinated counterparts, they can exhibit lower ion adsorption, which helps to minimize image sticking and other display artifacts.
Q6: What is the difference between planar and homeotropic alignment, and how do fluorinated materials influence them?
A6:
-
Planar Alignment: The liquid crystal molecules align parallel to the substrate surface. This is typically achieved with alignment layers having a higher surface energy.
-
Homeotropic (Vertical) Alignment: The liquid crystal molecules align perpendicular to the substrate surface. This is often achieved using alignment layers with low surface energy.
Fluorinated materials are particularly effective at inducing homeotropic alignment due to their inherently low surface energies. By adjusting the fluorine concentration in the alignment layer, it is possible to tune the surface energy and achieve a wide range of pretilt angles, from near-planar to near-homeotropic.
Q7: What are the advantages of non-contact alignment methods like ion beam sputtering over traditional rubbing?
A7: Non-contact alignment methods offer several advantages over the conventional rubbing technique:
-
Elimination of Debris and Scratches: Rubbing can introduce dust particles and create mechanical damage on the alignment layer, which can act as nucleation sites for defects. Non-contact methods avoid this.[8]
-
No Electrostatic Charge Buildup: The rubbing process can generate static electricity, which can damage underlying thin-film transistors and attract contaminants. Ion beam and photo-alignment methods do not have this issue.[8]
-
Uniformity over Large Areas: Achieving uniform alignment over large substrates with rubbing can be challenging. Non-contact methods can provide more uniform alignment over larger areas.
-
Precise Control of Pretilt Angle: Techniques like ion beam sputtering allow for fine-tuning of the pretilt angle by adjusting process parameters such as ion energy and incidence angle.[11]
Data Presentation
Table 1: Influence of Fluorinated Polyimide Composition on Pretilt Angle
| Fluorinated Monomer Content in Polyimide | Pretilt Angle (°) | Alignment Type |
| 0% | < 5 | Planar |
| 5% | 10 - 30 | Tilted |
| 10% | 30 - 60 | Tilted |
| 20% | > 80 | Near-Homeotropic |
| 100% | ~90 | Homeotropic |
Note: These are representative values. Actual pretilt angles will depend on the specific monomers used, the liquid crystal material, and the processing conditions.
Table 2: Effect of Ion Beam Energy on Pretilt Angle of a Fluorinated Polyimide Layer
| Ion Beam Energy (eV) | Pretilt Angle (°) |
| 100 | 85 |
| 200 | 70 |
| 300 | 55 |
| 400 | 40 |
| 500 | 25 |
Note: These values are illustrative and can vary based on the specific alignment material, ion source, and other process parameters.
Experimental Protocols
Protocol 1: Fabrication of a Liquid Crystal Test Cell
-
Substrate Cleaning:
-
Thoroughly clean two indium tin oxide (ITO) coated glass substrates with a sequence of solvents: acetone, isopropanol, and deionized water in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a nitrogen gun and bake them on a hotplate at 120°C for 20 minutes to remove any residual moisture.
-
-
Alignment Layer Deposition:
-
Spin-coat a solution of fluorinated polyimide onto the ITO-coated side of each substrate. The spin speed and time will determine the thickness of the layer (e.g., 3000 rpm for 30 seconds).
-
Pre-bake the substrates on a hotplate at 80°C for 10 minutes to evaporate the solvent.
-
Cure the polyimide layer in an oven at a specific temperature (e.g., 180-230°C) for a defined duration (e.g., 1 hour) to induce imidization.
-
-
Alignment Treatment (Choose one):
-
Rubbing: Gently rub the surface of the alignment layer with a velvet cloth in a single direction.
-
Ion Beam Treatment: Place the substrates in a vacuum chamber and expose them to a controlled ion beam at a specific angle and energy.[8]
-
-
Cell Assembly:
-
Dispense a UV-curable sealant mixed with spacer beads of a desired diameter (e.g., 5 µm) onto one of the substrates.
-
Place the second substrate on top of the first, with the alignment layers facing each other and their treatment directions either parallel (for a parallel-aligned cell) or perpendicular (for a twisted-nematic cell).
-
Gently press the substrates together to ensure a uniform cell gap.
-
Cure the sealant by exposing it to UV light.
-
-
Liquid Crystal Filling:
-
Place the empty cell in a vacuum chamber.
-
Evacuate the chamber and then introduce the liquid crystal material at an opening in the sealant.
-
Slowly vent the chamber to atmospheric pressure, allowing the liquid crystal to be drawn into the cell by capillary action.
-
Seal the opening with a UV-curable sealant.
-
Protocol 2: Measurement of Pretilt Angle using the Crystal Rotation Method
-
Setup:
-
Place the fabricated liquid crystal cell on a rotating stage between two crossed polarizers.
-
A laser beam is passed through the first polarizer, the LC cell, the second polarizer, and finally into a photodetector.
-
-
Procedure:
-
Rotate the cell and measure the transmitted light intensity as a function of the rotation angle.
-
The resulting transmission curve will be periodic.
-
The pretilt angle can be calculated from the symmetry and characteristics of this curve. For higher pretilt angles (20°-70°), an extended crystal rotation method may be necessary.[9]
-
-
Data Analysis:
-
The optical phase retardation is a function of the pretilt angle. By fitting the experimental transmission data to the theoretical model, the pretilt angle can be accurately determined.[16]
-
Mandatory Visualization
Caption: Workflow for liquid crystal cell fabrication and characterization.
Caption: Troubleshooting logic for high defect density in LC cells.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Defects in Nematic Liquid Crystals [sethna.lassp.cornell.edu]
- 4. worldscientific.com [worldscientific.com]
- 5. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Common LCD Display Issues and How to Fix Them [proculustech.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. researchgate.net [researchgate.net]
- 14. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of the liquid crystal pretilt angle in cells with homogeneous and inhomogeneous liquid crystal director configuration [opg.optica.org]
Validation & Comparative
Validating the Purity of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible research. In the synthesis and application of liquid crystals, such as 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, stringent purity control is paramount to ensure optimal performance and predictable material properties. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
Gas Chromatography-Mass Spectrometry stands out as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds. Its combination of high-resolution chromatographic separation and highly specific mass-based detection provides an unparalleled level of detail for identifying and quantifying the target compound and any potential impurities.
Comparative Analysis of Purity Validation Methods
The selection of an analytical technique for purity determination depends on various factors, including the chemical nature of the analyte and potential impurities, the required sensitivity and specificity, and the desired throughput. Below is a comparative summary of GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio detection. | Separation based on partitioning between a mobile and stationary phase, with detection typically by UV absorbance. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Sample Volatility | Required. The compound is sufficiently volatile for GC analysis. | Not required. Suitable for a wide range of compounds. | Not required. The sample is dissolved in a suitable deuterated solvent. |
| Sensitivity | High (picogram to femtogram levels). | Moderate to high (nanogram to picogram levels). | Lower (microgram to milligram levels). |
| Specificity | Very high, due to characteristic mass fragmentation patterns. | Moderate. Peak identification is primarily based on retention time. | Very high. Provides unambiguous structural elucidation. |
| Quantification | Excellent, with high precision and accuracy using appropriate standards. | Good, requires careful calibration. | Excellent for purity determination (qNMR) using an internal standard. |
| Impurity Profiling | Excellent for identifying and quantifying volatile and semi-volatile impurities. | Good for non-volatile or thermally labile impurities. | Excellent for identifying and quantifying structurally related impurities. |
Experimental Protocols
Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a proposed method for the purity analysis of this compound using GC-MS.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or hexane to obtain a 1 mg/mL solution.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
c. Data Analysis:
-
The purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC).
-
Peak identification is confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST).
-
Potential impurities include isomers (e.g., cis-isomer), residual starting materials, and by-products from the synthesis.
Comparative Analysis by High-Performance Liquid Chromatography (HPLC)
a. Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in acetonitrile or a suitable mobile phase mixture.
b. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Comparative Analysis by Quantitative NMR (qNMR) Spectroscopy
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
b. NMR Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H or ¹⁹F.
-
Solvent: CDCl₃.
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1 > 5 x T₁ of the slowest relaxing proton).
-
Number of Scans: 16 or more for good signal-to-noise.
c. Data Analysis:
-
The purity is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard.
Workflow and Data Visualization
The following diagrams illustrate the experimental workflow for the GC-MS purity validation.
Caption: Experimental workflow for GC-MS purity validation.
Conclusion
The validation of this compound purity can be effectively achieved using GC-MS, which provides a highly sensitive and specific method for identifying and quantifying the main component and any volatile impurities. While HPLC offers a viable alternative, particularly for non-volatile contaminants, and NMR spectroscopy provides unparalleled structural confirmation and accurate quantification, GC-MS remains a gold standard for comprehensive purity profiling of this class of compounds. The choice of methodology should be guided by the specific analytical requirements, including the nature of expected impurities and the desired level of sensitivity and structural information.
comparing 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene with cyanobiphenyl liquid crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized cyanobiphenyl liquid crystal, 4-pentyl-4'-cyanobiphenyl (5CB), with the anticipated properties of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene. Due to a lack of specific experimental data for this compound in the public domain, this comparison draws upon the established properties of 5CB and the general effects of fluorination and cyclohexane rings on liquid crystal behavior to provide a predictive overview.
Executive Summary
Cyanobiphenyls, such as 5CB, are a well-established class of liquid crystals known for their strong positive dielectric anisotropy and moderate birefringence, making them suitable for a variety of electro-optical applications, including twisted nematic displays. In contrast, fluorinated cyclohexylbenzene liquid crystals are valued for their low viscosity and high chemical and thermal stability. The introduction of a fluorine atom can significantly alter the dielectric anisotropy, often leading to materials with negative or low positive dielectric anisotropy, which is advantageous for applications like vertically aligned (VA) displays.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for 5CB and provides expected or typical values for a representative fluorinated cyclohexylbenzene liquid crystal with a similar structure to this compound.
| Property | 4-pentyl-4'-cyanobiphenyl (5CB) | This compound (Representative Values) |
| Molecular Structure | C₅H₁₁-(C₆H₄)-(C₆H₄)-CN | C₃H₇-(C₆H₁₀)-(C₆H₄)-F |
| Clearing Point (T_c) | 35.3 °C[1] | Expected to be in a similar or slightly higher range, depending on the overall molecular shape and intermolecular interactions. |
| Birefringence (Δn) at 20°C, 589 nm | ~0.18 - 0.20 | Expected to be lower, typically in the range of 0.05 - 0.12, due to the presence of the aliphatic cyclohexane ring which has lower polarizability anisotropy compared to a benzene ring. |
| Dielectric Anisotropy (Δε) at 20°C, 1 kHz | +11.0 to +14.5[1] | The position of the fluorine atom is critical. For a 3-fluoro substitution, a small positive or even negative dielectric anisotropy is expected. This is because the dipole moment of the C-F bond is directed at an angle to the long molecular axis. |
| Rotational Viscosity (γ₁) at 20°C | ~100-130 mPa·s[2] | Expected to be significantly lower, often in the range of 20-50 mPa·s, a key advantage of cyclohexyl-containing liquid crystals. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Clearing Point Determination
Method: Differential Scanning Calorimetry (DSC)
Protocol:
-
A small, precisely weighed sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature of the furnace is increased at a constant rate (e.g., 5 °C/min).
-
The heat flow into the sample is measured as a function of temperature.
-
The clearing point (nematic-isotropic phase transition temperature) is identified as the peak temperature of the endothermic transition on the DSC thermogram.
Birefringence (Δn) Measurement
Method: Abbé Refractometer with Polarizers
Protocol:
-
A thin, homeotropically aligned liquid crystal cell is prepared by treating glass substrates with a suitable alignment layer (e.g., polyimide) and assembling them with a defined cell gap.
-
The cell is filled with the liquid crystal sample via capillary action in its isotropic phase and then slowly cooled to the desired measurement temperature in the nematic phase.
-
The refractive indices for the ordinary (nₒ) and extraordinary (nₑ) rays are measured using an Abbé refractometer equipped with a polarizer.
-
For nₒ measurement, the polarizer is oriented perpendicular to the director of the liquid crystal.
-
For nₑ measurement, the polarizer is oriented parallel to the director.
-
The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.
Dielectric Anisotropy (Δε) Measurement
Method: Capacitance Measurement
Protocol:
-
Two types of liquid crystal cells with a known area (A) and thickness (d) are prepared: a homogeneous cell (director parallel to the substrates) and a homeotropic cell (director perpendicular to the substrates).
-
The cells are filled with the liquid crystal sample.
-
The capacitance of the empty cell (C₀) is measured.
-
The capacitance of the filled homogeneous cell (C∥) and the homeotropic cell (C⊥) is measured at a specific frequency (e.g., 1 kHz) using an LCR meter.
-
The parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity are calculated using the formulas: ε∥ = C∥ / C₀ and ε⊥ = C⊥ / C₀.
-
The dielectric anisotropy (Δε) is then calculated as: Δε = ε∥ - ε⊥.
Rotational Viscosity (γ₁) Measurement
Method: Electro-optical Switching or Transient Current Method
Protocol (Electro-optical Switching):
-
A twisted nematic (TN) cell is prepared with the liquid crystal sample.
-
The cell is placed between crossed polarizers.
-
A square-wave voltage is applied to the cell to switch it from the "off" state to the "on" state.
-
The optical response (transmittance) of the cell is monitored with a photodiode and an oscilloscope.
-
The decay time (τ_off) upon removal of the voltage is measured.
-
The rotational viscosity (γ₁) is calculated using the formula: γ₁ = (τ_off * K₁₁ * π²) / d², where K₁₁ is the splay elastic constant and d is the cell gap.
Mandatory Visualization
Caption: Workflow for comparing the physicochemical properties of liquid crystals.
Caption: Analogy of electro-optical switching in liquid crystals to a signaling pathway.
References
The Influence of Fluorination on Cyclohexylbenzene Liquid Crystals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the molecular structure of cyclohexylbenzene liquid crystals (LCs) offers a powerful tool for tuning their physical properties to meet the demanding requirements of advanced display technologies and other specialized applications. This guide provides a comparative analysis of the structure-property relationships in fluorinated cyclohexylbenzene LCs, supported by available experimental data and detailed methodologies.
Structure-Property Relationships: A Balancing Act
The position and number of fluorine substituents on both the cyclohexane and benzene rings profoundly influence the key performance parameters of these liquid crystals. A delicate balance exists between achieving desirable electronic properties and maintaining a stable and useful mesophase.
Fluorination generally leads to an increase in the polarity of the molecule.[1][2][3] This increased polarity can be advantageous, particularly for enhancing the dielectric anisotropy (Δε), a critical parameter for controlling the switching behavior of liquid crystal displays.[3] However, this enhanced polarity also introduces stronger intermolecular forces, which can lead to higher melting points and reduced solubility in host mixtures.[1]
Comparative Analysis of Physicochemical Properties
The following tables summarize the available quantitative data for various fluorinated cyclohexylbenzene and related liquid crystal structures.
Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution, as experimental conditions may vary between studies.
Table 1: Dielectric Anisotropy of Selected Fluorinated Cyclohexane-Containing Liquid Crystals
| Compound Structure (Illustrative) | Number of Fluorine Atoms | Position of Fluorine | Dielectric Anisotropy (Δε) | Reference |
| 4-alkyl-4'-(monofluorocyclohexyl)benzene | 1 | Cyclohexyl Ring | Varies (can be positive or negative) | [2] |
| 4-alkyl-4'-(difluorocyclohexyl)benzene | 2 | Cyclohexyl Ring | Generally higher magnitude than monofluorinated | [2] |
| 4-alkyl-4'-(trifluorocyclohexyl)benzene | 3 | Cyclohexyl Ring | Can achieve significant negative values | [1] |
| 4-alkyl-3',5'-difluoro-4'-cyanobiphenyl | 2 | Phenyl Ring | High positive values | [4] |
Table 2: Birefringence and Clearing Point of Representative Fluorinated Liquid Crystals
| Compound Class | Birefringence (Δn) | Clearing Point (Tc, °C) | Reference |
| Fluorinated Phenyl Tolanes | ~0.2 - 0.4 | >100 (for single compounds) | [4] |
| Fluorinated Biphenyls | ~0.1 - 0.25 | Varies widely with substitution | [4] |
| Fluorinated Cyclohexylbenzenes | Generally lower than biphenyls | Varies with alkyl chain and fluorination | [2] |
Experimental Protocols
Accurate and reproducible measurement of liquid crystal properties is paramount for structure-property relationship studies. The following are detailed methodologies for the key experiments cited.
Clearing Point Determination by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as the transition from a liquid crystalline phase to an isotropic liquid (the clearing point), are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.[5][6][7]
Procedure:
-
Sample Preparation: A small, precisely weighed amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard material (e.g., indium). An inert atmosphere (e.g., nitrogen) is maintained to prevent sample degradation.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The clearing point is identified as the peak temperature of the endothermic transition observed during the heating cycle. The enthalpy of the transition can be determined by integrating the area under the peak.[5][6][7]
Birefringence (Δn) Measurement using an Abbe Refractometer
Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection at the interface between the sample and a high refractive index prism. For nematic liquid crystals, two principal refractive indices, the extraordinary (nₑ) and ordinary (nₒ) refractive indices, can be measured. The birefringence is the difference between these two values (Δn = nₑ - nₒ).[8][9][10][11][12]
Procedure:
-
Sample Preparation: A thin, homogeneously aligned film of the liquid crystal is prepared between the prisms of the Abbe refractometer. Alignment is typically achieved by treating the prism surfaces with a rubbed polyimide layer.
-
Measurement of nₒ: The ordinary refractive index is measured using light polarized perpendicular to the director of the liquid crystal.
-
Measurement of nₑ: The extraordinary refractive index is measured using light polarized parallel to the director.
-
Calculation: The birefringence is calculated as the difference between the measured nₑ and nₒ. Measurements are typically performed at a specific wavelength (e.g., 589.3 nm) and temperature.[8][9][10][11][12]
Dielectric Anisotropy (Δε) Determination by Capacitance Measurement
Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (Δε = ε∥ - ε⊥). These values are determined by measuring the capacitance of a liquid crystal cell.[13][14][15][16]
Procedure:
-
Cell Preparation: Two types of liquid crystal cells are prepared with a known thickness: a planar cell for measuring ε∥ (director parallel to the electrodes) and a homeotropic cell for measuring ε⊥ (director perpendicular to the electrodes).
-
Capacitance Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
Calculation of Permittivity: The dielectric permittivities are calculated from the measured capacitance, the cell area, and the cell gap.
-
Calculation of Dielectric Anisotropy: Δε is calculated as the difference between ε∥ and ε⊥.[13][14][15][16]
Rotational Viscosity (γ₁) Measurement by the Transient Current Method
Principle: The rotational viscosity is a measure of the internal friction of the liquid crystal director reorienting under the influence of an electric field. The transient current method involves applying a voltage step to a planar aligned liquid crystal cell and analyzing the resulting current response. The peak in the transient current is related to the director rotation and can be used to calculate the rotational viscosity.[17][18][19]
Procedure:
-
Cell Preparation: A planar aligned liquid crystal cell with a known thickness is used.
-
Voltage Application: A DC voltage step, significantly above the threshold voltage for director reorientation, is applied to the cell.
-
Current Measurement: The resulting transient current is measured as a function of time.
-
Data Analysis: The time at which the current peak occurs is determined. The rotational viscosity is then calculated using an equation that relates this peak time to the applied voltage, cell thickness, and the elastic and dielectric properties of the liquid crystal.[17][18][19]
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationships between the molecular structure modifications (fluorination) and the resulting changes in the key properties of cyclohexylbenzene liquid crystals.
Caption: Relationship between fluorination of the cyclohexylbenzene core and key liquid crystal properties.
References
- 1. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. webs.ucm.es [webs.ucm.es]
- 8. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Rotational Viscosity of Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experim… [ouci.dntb.gov.ua]
Performance Analysis of Liquid Crystals for Vertically Aligned Liquid Crystal Displays (VA-LCDs): A Comparative Guide
A detailed performance analysis of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene in VA-LCDs is currently challenging due to the limited availability of its specific electro-optical properties in publicly accessible literature and databases. However, a comprehensive framework for evaluating its performance can be established by comparing a well-characterized liquid crystal mixture with negative dielectric anisotropy, such as Merck's MLC-6608, against the expected properties of fluorinated cyclohexane benzene compounds.
Vertically aligned liquid crystal displays (VA-LCDs) are a dominant technology in the display market, renowned for their high contrast ratios and wide viewing angles. The performance of these displays is intrinsically linked to the physical properties of the liquid crystal materials used. For VA-LCDs, liquid crystals with a negative dielectric anisotropy (Δɛ < 0) are essential.[1] This characteristic ensures that the liquid crystal molecules, which are aligned perpendicularly to the substrate in the off-state, tilt parallel to the electric field when a voltage is applied, allowing light to pass through.
This guide provides a comparative framework for the performance analysis of liquid crystals intended for VA-LCD applications. Due to the absence of specific published data for this compound, we will utilize the well-documented properties of the commercial liquid crystal mixture MLC-6608 as a benchmark. The general influence of fluorination on the key performance parameters of liquid crystals will also be discussed to provide context for the anticipated performance of the target compound.
Key Performance Parameters for VA-LCD Liquid Crystals
The suitability of a liquid crystal for VA-LCDs is determined by a combination of its physical properties. The most critical parameters include:
-
Rotational Viscosity (γ₁): This parameter is a measure of the internal friction of the liquid crystal and is a key factor in determining the switching speed of the display.[2] A lower rotational viscosity leads to faster response times, which is crucial for reducing motion blur in video content.
-
Optical Anisotropy (Δn): Also known as birefringence, this is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. The cell gap (d) of the display is optimized based on the Δn value (dΔn) to achieve maximum light transmission in the on-state.
-
Dielectric Anisotropy (Δɛ): As mentioned, a negative dielectric anisotropy is a prerequisite for VA-LCDs. The magnitude of Δɛ influences the threshold voltage (Vₜₕ) required to switch the liquid crystal molecules. A larger negative Δɛ generally leads to a lower threshold voltage.
Comparative Performance Data
The following table summarizes the key performance parameters for the reference liquid crystal mixture MLC-6608. The expected qualitative impact of the structural features of this compound on these parameters is also noted.
| Property | Merck MLC-6608 | This compound (Expected) |
| Rotational Viscosity (γ₁) | Value not publicly available, but mixtures in this class have activation energies around 496.0 meV.[3] | Expected to have a relatively low viscosity due to the simple cyclohexane-benzene core, but fluorination can sometimes increase viscosity. |
| Optical Anisotropy (Δn) | 0.0829 (at 589 nm, 20°C)[4][5] | Expected to have a moderate Δn. The presence of a single benzene ring suggests a lower Δn compared to biphenyl-based liquid crystals. |
| Dielectric Anisotropy (Δɛ) | -4.2 (at 1 kHz, 20°C)[3] | Expected to have a negative Δɛ due to the lateral fluorine substitution. The magnitude will depend on the dipole moment and its orientation relative to the molecular axis. |
| Clearing Point (Tₙᵢ) | 90°C | The clearing point will be dependent on the overall molecular shape and intermolecular forces. |
Experimental Protocols
Accurate and reproducible measurement of liquid crystal properties is crucial for performance analysis. The following are standard experimental protocols for determining the key parameters.
Measurement of Rotational Viscosity (γ₁)
The rotational viscosity is commonly determined by measuring the transient current or optical response of a liquid crystal cell. One established method is the optical decay time measurement:
-
A liquid crystal cell with a known thickness and planar alignment is placed between crossed polarizers.
-
A voltage is applied to align the liquid crystal director.
-
The voltage is suddenly removed, and the decay of the transmitted light intensity is measured over time using a photodetector and an oscilloscope.
-
The rotational viscosity (γ₁) can be calculated from the decay time (τ₀), the cell gap (d), and the elastic constant (K₂₂) using the following equation: γ₁ = (τ₀ * K₂₂ * π²) / d²
Measurement of Optical Anisotropy (Δn)
The optical anisotropy is typically measured using an Abbe refractometer.[6]
-
The prisms of the Abbe refractometer are cleaned thoroughly.
-
A small drop of the liquid crystal sample is placed on the surface of the measuring prism.
-
For measuring the ordinary refractive index (nₒ), the surface of the prism is treated to induce homeotropic (vertical) alignment of the liquid crystal molecules.
-
For measuring the extraordinary refractive index (nₑ), a planar alignment layer is used on the prism surface.
-
A monochromatic light source is used, and the refractometer is adjusted to observe the critical angle boundary.
-
The refractive index is read from the calibrated scale.
-
The optical anisotropy is then calculated as Δn = nₑ - nₒ.
Measurement of Dielectric Anisotropy (Δɛ)
Dielectric spectroscopy is used to determine the dielectric anisotropy.
-
Two types of liquid crystal cells are prepared: one with planar alignment and one with homeotropic alignment.
-
The capacitance of each empty cell is measured.
-
The cells are then filled with the liquid crystal sample.
-
The capacitance of the filled cells is measured at a specific frequency (typically 1 kHz) using an LCR meter.
-
The dielectric permittivity parallel (εₐ) and perpendicular (ε⊥) to the liquid crystal director are calculated from the capacitance values and the cell geometry.
-
The dielectric anisotropy is then determined by the equation: Δɛ = εₐ - ε⊥.[7]
Performance Analysis Workflow
The following diagram illustrates the logical workflow for the performance analysis of a new liquid crystal material for VA-LCDs.
Caption: Logical workflow for VA-LCD material analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams visualize the key experimental workflows described.
Caption: Workflow for rotational viscosity measurement.
Caption: Workflow for optical anisotropy measurement.
Caption: Workflow for dielectric anisotropy measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPG [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of Fluorinated and Non-Fluorinated Liquid Crystal Monomers
In the landscape of materials science, particularly within the realm of display technologies and photonics, the choice between fluorinated and non-fluorinated liquid crystal (LC) monomers is a critical decision that significantly influences the performance characteristics of the final device. The strategic incorporation of fluorine atoms into the molecular structure of LC monomers imparts a unique set of properties that distinguish them from their non-fluorinated counterparts. This guide provides an objective comparison of these two classes of monomers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their material selection process.
Key Performance Parameters: A Tabular Comparison
The introduction of fluorine, a highly electronegative atom, into a liquid crystal monomer has profound effects on its physical and electro-optical properties. These modifications are often advantageous for display applications, leading to enhanced performance. The following table summarizes the key quantitative differences observed between fluorinated and non-fluorinated LC monomers.
| Property | Fluorinated LC Monomers | Non-Fluorinated LC Monomers | Impact of Fluorination |
| Dielectric Anisotropy (Δε) | Generally higher (positive or negative)[1][2][3][4] | Generally lower | Fluorination, particularly lateral substitution, enhances the molecular dipole moment, leading to a larger Δε, which is crucial for low voltage operation in displays.[1][2] |
| Birefringence (Δn) | Can be tailored; often high[5] | Varies with molecular structure | While the core structure primarily dictates Δn, fluorination can be used to fine-tune this property. High Δn is desirable for thinner displays.[5][6] |
| Viscosity (γ₁) | Generally lower[7][8] | Generally higher | The weak intermolecular interactions resulting from fluorination can lead to reduced viscosity, enabling faster switching speeds.[7][8] However, some studies have shown that fluorinated compounds can exhibit higher viscosities than their hydrocarbon counterparts.[9] |
| Switching Time (τ) | Generally faster[10] | Generally slower | A combination of higher dielectric anisotropy and lower viscosity in fluorinated LCs contributes to faster response times, which is critical for high-refresh-rate displays.[10][11] |
| Melting Point | Often lower[1][5] | Often higher | The introduction of fluorine can disrupt molecular packing, leading to a decrease in the melting point and a broader nematic phase range.[1][5] |
| Thermal Stability | Enhanced[12] | Standard | The strong carbon-fluorine bond contributes to improved thermal and chemical stability.[12] |
| Voltage Holding Ratio (VHR) | Improved[7] | Standard | Fluorination can enhance resistivity and reduce ion trapping, leading to a better VHR, which is important for active-matrix displays.[7] |
Experimental Protocols
The characterization of liquid crystal monomers involves a suite of experimental techniques to determine their physical and electro-optical properties. Below are detailed methodologies for key experiments cited in the comparison.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the liquid crystal monomer is hermetically sealed in an aluminum pan.[13]
-
An empty, sealed aluminum pan is used as a reference.[13]
-
The sample and reference pans are placed in the DSC furnace.
-
A temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.[13]
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Phase transitions are identified as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
Objective: To visually identify and characterize the different liquid crystal phases (mesophases).
Methodology:
-
A small amount of the liquid crystal sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated and cooled while being observed between crossed polarizers.
-
Different liquid crystal phases will exhibit unique optical textures. For example, the nematic phase typically shows a Schlieren texture.
-
The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures, corroborating the DSC data.
Dielectric Spectroscopy
Objective: To measure the dielectric anisotropy (Δε) of the liquid crystal.
Methodology:
-
The liquid crystal material is introduced into a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass).
-
For measuring the dielectric permittivity parallel to the director (ε∥), a strong magnetic or electric field is applied to align the LC molecules perpendicular to the electrode surfaces (homeotropic alignment).
-
For measuring the dielectric permittivity perpendicular to the director (ε⊥), the LC molecules are aligned parallel to the electrode surfaces (planar alignment).
-
An AC voltage of a specific frequency (e.g., 1 kHz) is applied across the cell, and the capacitance is measured.
-
The dielectric permittivity is calculated from the capacitance, cell dimensions, and the permittivity of free space.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[8]
Birefringence Measurement (Abbe Refractometer)
Objective: To determine the ordinary (nₒ) and extraordinary (nₑ) refractive indices and the birefringence (Δn).
Methodology:
-
A temperature-controlled Abbe refractometer is used.
-
A thin film of the liquid crystal is placed between the prisms of the refractometer.
-
For a planar aligned sample, two distinct critical angles will be observed, corresponding to nₑ and nₒ.
-
The birefringence is calculated as Δn = nₑ - nₒ.
-
Measurements are typically performed at a specific wavelength of light (e.g., 589 nm).
Rotational Viscosity Measurement
Objective: To determine the rotational viscosity (γ₁), which influences the switching speed.
Methodology:
-
The transient current method or the relaxation time method is commonly used.
-
In the relaxation time method, a liquid crystal cell is subjected to a voltage pulse.
-
The time it takes for the director to relax back to its initial state after the voltage is removed (decay time, τ_off) is measured.
-
The rotational viscosity is then calculated using the equation: γ₁ = (K₃₃ * π²) / (d² * τ_off), where K₃₃ is the bend elastic constant and d is the cell gap.
Visualizing the Impact of Fluorination
The following diagram illustrates the logical relationship between the structural modification (fluorination) and the resulting changes in key properties that ultimately determine the performance of a liquid crystal display.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. mdpi.com [mdpi.com]
- 4. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]
- 6. "High Birefringence Liquid Crystals For Optical Communications" by Amanda Jane Parish [stars.library.ucf.edu]
- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to NMR Spectral Analysis for Isomer Identification of 1-Fluoro-3-(4-propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of chemical compounds is a cornerstone of modern research and development, particularly in the pharmaceutical industry where the seemingly minor difference between stereoisomers can have profound effects on pharmacological activity. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral features of the trans and cis isomers of 1-Fluoro-3-(4-propylcyclohexyl)benzene, a fluorinated organic molecule with relevance in materials science and as a potential building block in medicinal chemistry. By leveraging fundamental NMR principles and data from analogous structures, we present a detailed guide to differentiating these isomers.
Predicted NMR Spectral Data for Isomer Comparison
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for the trans and cis isomers of 1-Fluoro-3-(4-propylcyclohexyl)benzene. These predictions are based on established NMR principles for substituted cyclohexanes and benzenes, including the effects of axial and equatorial substituents on chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Assignment | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Key Differentiating Features |
| Aromatic Protons | |||
| H-2 | ~6.95 ppm (d, J ≈ 8.5 Hz) | ~6.97 ppm (d, J ≈ 8.5 Hz) | Subtle shifts due to minor conformational differences. |
| H-4 | ~6.80 ppm (td, J ≈ 8.5, 2.5 Hz) | ~6.82 ppm (td, J ≈ 8.5, 2.5 Hz) | |
| H-5 | ~7.20 ppm (td, J ≈ 8.0, 6.0 Hz) | ~7.22 ppm (td, J ≈ 8.0, 6.0 Hz) | |
| H-6 | ~6.85 ppm (dd, J ≈ 10.0, 2.5 Hz) | ~6.87 ppm (dd, J ≈ 10.0, 2.5 Hz) | |
| Cyclohexyl Protons | |||
| H-1' (axial) | ~1.40 ppm | ~1.85 ppm | H-1' in the cis isomer is equatorial and thus deshielded. |
| H-1' (equatorial) | - | - | |
| H-4' (axial) | ~1.05 ppm | ~1.50 ppm | H-4' in the cis isomer is equatorial and thus deshielded. |
| H-4' (equatorial) | - | - | |
| Other Cyclohexyl | ~1.20-1.95 ppm (m) | ~1.20-1.95 ppm (m) | Broader multiplets are expected for the cis isomer due to conformational flexibility. |
| Propyl Protons | |||
| -CH₂- (α) | ~1.30 ppm (q, J ≈ 7.5 Hz) | ~1.30 ppm (q, J ≈ 7.5 Hz) | Minimal difference expected. |
| -CH₂- (β) | ~1.35 ppm (sextet, J ≈ 7.5 Hz) | ~1.35 ppm (sextet, J ≈ 7.5 Hz) | |
| -CH₃ (γ) | ~0.90 ppm (t, J ≈ 7.5 Hz) | ~0.90 ppm (t, J ≈ 7.5 Hz) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Assignment | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Key Differentiating Features |
| Aromatic Carbons | |||
| C-1 (C-F) | ~163 ppm (d, ¹JCF ≈ 245 Hz) | ~163 ppm (d, ¹JCF ≈ 245 Hz) | Large C-F coupling is characteristic. |
| C-2 | ~113 ppm (d, ²JCF ≈ 21 Hz) | ~113 ppm (d, ²JCF ≈ 21 Hz) | |
| C-3 | ~145 ppm (d, ³JCF ≈ 7 Hz) | ~145 ppm (d, ³JCF ≈ 7 Hz) | |
| C-4 | ~115 ppm (d, ²JCF ≈ 22 Hz) | ~115 ppm (d, ²JCF ≈ 22 Hz) | |
| C-5 | ~130 ppm (d, ³JCF ≈ 8 Hz) | ~130 ppm (d, ³JCF ≈ 8 Hz) | |
| C-6 | ~124 ppm (d, ⁴JCF ≈ 3 Hz) | ~124 ppm (d, ⁴JCF ≈ 3 Hz) | |
| Cyclohexyl Carbons | |||
| C-1' | ~44 ppm | ~39 ppm | Upfield shift in the cis isomer due to the γ-gauche effect of the axial propyl group. |
| C-2', C-6' | ~35 ppm | ~30 ppm | Upfield shift in the cis isomer due to the γ-gauche effect. |
| C-3', C-5' | ~30 ppm | ~25 ppm | Upfield shift in the cis isomer due to the γ-gauche effect. |
| C-4' | ~37 ppm | ~32 ppm | Upfield shift in the cis isomer due to the γ-gauche effect. |
| Propyl Carbons | |||
| -CH₂- (α) | ~38 ppm | ~33 ppm | Upfield shift in the cis isomer due to steric compression. |
| -CH₂- (β) | ~20 ppm | ~20 ppm | |
| -CH₃ (γ) | ~14 ppm | ~14 ppm |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ)
| Isomer | Predicted Chemical Shift (δ) | Expected Multiplicity |
| Trans Isomer | ~ -115 ppm | Triplet of doublets |
| Cis Isomer | ~ -114 ppm | Triplet of doublets |
Note: ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment. A slight downfield shift is predicted for the cis isomer due to potential through-space interactions, though this difference may be minimal.
Experimental Protocols
A detailed methodology for the NMR analysis of 1-Fluoro-3-(4-propylcyclohexyl)benzene isomers is provided below.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for non-polar to moderately polar organic molecules.
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the spectrum can be referenced indirectly.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-5 second relaxation delay, and 16-64 scans for good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, and a sufficient number of scans (often several hundred to thousands) to achieve adequate signal-to-noise, especially for quaternary carbons.
-
-
¹⁹F NMR:
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling can be applied to simplify the spectrum.
-
¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.
-
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the NMR-based identification and differentiation of the isomers of 1-Fluoro-3-(4-propylcyclohexyl)benzene.
Caption: Workflow for NMR-based isomer identification.
This comprehensive guide provides the necessary framework for researchers to effectively utilize NMR spectroscopy for the identification and differentiation of the cis and trans isomers of 1-Fluoro-3-(4-propylcyclohexyl)benzene. The combination of predicted spectral data, detailed experimental protocols, and a clear analytical workflow will aid in the unambiguous structural assignment of these and other similar molecules.
A Comparative Guide to the Physical Properties of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene and Related Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physical constants of the novel liquid crystal compound 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene against two well-established liquid crystals: 4-cyano-4'-pentylbiphenyl (5CB) and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). This objective comparison, supported by available data, aims to assist researchers in evaluating the potential of this new compound for various applications.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physical constants for the three compounds. It is important to note that comprehensive experimental data for this compound is not yet widely available in the public domain. The values presented for this compound are based on predictions and data from structurally similar molecules. In contrast, 5CB and PCH5 are well-characterized materials, and their properties are extensively documented.
| Physical Constant | This compound | 4-cyano-4'-pentylbiphenyl (5CB) | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) |
| Chemical Structure | C₁₈H₁₉N | C₁₈H₂₅N | |
| Molecular Weight ( g/mol ) | ~248.38 (Predicted) | 249.35[1][2] | 255.40[3][4] |
| Melting Point (°C) | Data Not Available | 22.5[5][6] | 30-55[3][7] |
| Boiling Point (°C) | Data Not Available | 140-150 (at 0.5 mmHg)[1][8] | 381 (at 760 mmHg)[3] |
| Density (g/cm³) | Data Not Available | 1.008 (at 25 °C)[1][5][8] | 0.97[3] |
| Refractive Index (n_D) | Data Not Available | 1.532 (at 20 °C)[1][5][8] | 1.522[3] |
Note: The chemical structure for this compound is inferred from its name.
Experimental Protocols: Determining Key Physical Constants
The determination of the physical constants listed above for liquid crystals involves a range of established experimental techniques.
1. Melting and Boiling Point Determination:
-
Melting Point: Differential Scanning Calorimetry (DSC) is a primary method for determining the phase transition temperatures of liquid crystals, including the melting point (solid to liquid crystal or isotropic liquid) and clearing point (liquid crystal to isotropic liquid).[9][10][11][12] The technique measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise identification of phase transitions.
-
Boiling Point: The boiling point of liquid crystals, particularly at reduced pressures to prevent decomposition, can be determined using techniques such as vacuum distillation.
2. Density Measurement: The density of liquid crystals can be measured using a pycnometer or a vibrating tube densitometer. These methods involve precisely measuring the mass of a known volume of the liquid crystal at a controlled temperature.
3. Refractive Index Measurement: An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[13][14][15][16][17] For anisotropic materials like liquid crystals, the Abbe refractometer can be used to measure the ordinary (n_o) and extraordinary (n_e) refractive indices by using polarized light. The birefringence (Δn) is then calculated as the difference between n_e and n_o.
Visualizing Comparative Relationships
The following diagrams, generated using Graphviz, illustrate the structural relationship and a conceptual comparison of the physical properties.
Caption: Structural relationship between the target compound and its alternatives.
References
- 1. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
- 2. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 | Benchchem [benchchem.com]
- 3. Cas 61204-01-1,trans-4-(4-Pentylcyclohexyl)benzonitrile | lookchem [lookchem.com]
- 4. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 5. ossila.com [ossila.com]
- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 7. 4-(反-4-戊基环己基)苯腈 99%, liquid crystal (nematic) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4 -Pentyl-4-biphenylcarbonitrile liquid crystal (nematic), 98 5CB [sigmaaldrich.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. webs.ucm.es [webs.ucm.es]
- 12. bhu.ac.in [bhu.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. hinotek.com [hinotek.com]
- 15. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]
- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. macro.lsu.edu [macro.lsu.edu]
A Comparative Performance Analysis of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene in Liquid Crystal Applications
This guide provides a comparative overview of the performance characteristics of the liquid crystal compound 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene against other alternative liquid crystal materials. The information is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in the selection of liquid crystals for various applications. The data presented is a compilation from various studies and should be considered in the context of the specific experimental conditions.
Quantitative Performance Data
The performance of liquid crystals is determined by a range of physical properties. The following table summarizes key performance indicators for this compound and representative alternative liquid crystal compounds. Fluorinated liquid crystals are noted for their tailored properties such as dielectric anisotropy, optical anisotropy, and visco-elastic properties, which are influenced by the position of the fluorine substituent.[1][2]
| Property | This compound | Alternative LC 1 (e.g., 5CB) | Alternative LC 2 (e.g., E7) |
| Clearing Point (°C) | Data not available | ~35 | ~60 |
| Dielectric Anisotropy (Δε) | Expected to be positive | +11.5 | +13.8 |
| Rotational Viscosity (γ₁) (mPa·s) | Data not available | ~100-200 | ~20-40 |
| Optical Birefringence (Δn) at 589 nm | Data not available | ~0.18 | ~0.225 |
Experimental Protocols
The characterization of liquid crystals involves a variety of techniques to determine their physical properties.[3][4][5]
Determination of Dielectric Anisotropy
The dielectric anisotropy (Δε = ε|| - ε⊥) is a crucial parameter for display applications and is determined by measuring the capacitance of a liquid crystal cell.[6][7]
-
Apparatus : A liquid crystal cell with transparent electrodes (e.g., ITO-coated glass), a function generator, an LCR meter, a temperature controller, and a polarizing microscope.
-
Methodology :
-
The liquid crystal material is introduced into a cell with a known thickness and electrode area.
-
To measure the perpendicular dielectric permittivity (ε⊥), the capacitance of the cell is measured in the absence of an electric field, or with a field applied perpendicular to the director for homeotropic alignment.
-
To measure the parallel dielectric permittivity (ε||), a sufficiently high voltage is applied to align the liquid crystal director parallel to the electric field. The capacitance is then measured.
-
The dielectric permittivity is calculated from the capacitance, cell dimensions, and the permittivity of free space. The measurements are typically performed over a range of frequencies (e.g., 100 Hz to 100 MHz).[8]
-
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity governs the switching speed of liquid crystal devices.[9][10] Several methods are available for its measurement.[11][12][13]
-
Apparatus : A liquid crystal cell, a polarizing microscope, a photodetector, a rotating magnetic or electric field setup, and a data acquisition system.
-
Methodology (Transient Current Method) :
-
A voltage step is applied to a liquid crystal cell, causing the director to reorient.
-
The transient current associated with this reorientation is measured.
-
The rotational viscosity is calculated from the time constant of the current decay and other cell parameters.
-
Alternatively, the decay time of the optical phase retardation can be measured to determine the rotational viscosity.[10]
-
Optical Birefringence (Δn) Measurement
Birefringence (Δn = ne - no) is the difference between the extraordinary (ne) and ordinary (no) refractive indices and is fundamental to the operation of most liquid crystal displays.[14][15][16]
-
Apparatus : A liquid crystal cell, a polarized light source (e.g., He-Ne laser), a spectrometer, a rotating polarizer-analyzer setup (or a Babinet-Soleil compensator), and a photodetector.
-
Methodology (Interferometric Method) :
-
A planar-aligned liquid crystal cell is placed between crossed polarizers.
-
Monochromatic light is passed through the setup.
-
The transmitted light intensity is measured as a function of the applied voltage.
-
The birefringence is calculated from the phase difference between the extraordinary and ordinary rays, which can be determined from the interference pattern. This measurement can be performed at various wavelengths to determine the birefringence dispersion.[17]
-
Visualizations
Experimental Workflow for Liquid Crystal Characterization
The following diagram illustrates a typical workflow for the characterization of a novel liquid crystal material.
Caption: Workflow for the synthesis and characterization of a liquid crystal.
Logical Relationship of Key Performance Parameters
The interplay between the molecular structure of a liquid crystal and its macroscopic properties is crucial for material design.
Caption: Influence of molecular structure on physical properties and device performance.
References
- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. ipme.ru [ipme.ru]
- 6. mdpi.com [mdpi.com]
- 7. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. surajitdhara.in [surajitdhara.in]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. syncpoint.fr [syncpoint.fr]
- 13. pubs.aip.org [pubs.aip.org]
- 14. xph.co.nz [xph.co.nz]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
Evaluating the Dielectric Constant of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene Against Standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative evaluation of the dielectric properties of the liquid crystal compound 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene. Due to the absence of publicly available experimental data for the specific dielectric constant of this compound, this guide leverages data from structurally similar fluorinated liquid crystals and established dielectric standards to provide a comprehensive reference for researchers. The information herein is intended to support the material selection and characterization processes in relevant research and development applications.
Comparative Data on Dielectric Constants
The dielectric constant (ε), or relative permittivity, is a critical parameter for materials used in electronic displays and various drug delivery systems. For liquid crystals, the anisotropy of the dielectric constant (Δε = ε|| - ε⊥) is of particular importance. The following table summarizes the dielectric properties of standard reference liquids and representative liquid crystals that are structurally analogous to this compound.
| Material | Dielectric Constant (ε) or Anisotropy (Δε) | Temperature (°C) | Frequency |
| Standard Reference Liquids | |||
| Cyclohexane | 2.02 | 20 | Static |
| Benzene | 2.28 | 20 | Static |
| Methanol | 33.0 | 20 | Static |
| Water | 80.1 | 20 | Static |
| Analogous Liquid Crystals | |||
| 4'-n-Pentyl-4-cyanobiphenyl (5CB) | Δε ≈ +11.5 | 24 | 1 kHz[1] |
| 4'-n-Heptyl-4-cyanobiphenyl (7CB) | Δε ≈ +6.7 | 20 | 1 kHz[1] |
| Laterally Fluorinated Terphenyl Compound | Δε ≈ -2 to -6 | 25 | 1 kHz[2] |
| Laterally Fluorinated Biphenyl Compound | Δε is negative | 25 | 1 kHz[2] |
Note: The dielectric properties of liquid crystals are temperature and frequency-dependent. The values presented for the analogous liquid crystals represent their dielectric anisotropy (Δε), which is a measure of the difference in permittivity when the material is aligned parallel (ε||) and perpendicular (ε⊥) to an electric field. Compounds with a cyano group typically exhibit a large positive dielectric anisotropy.[1][3] In contrast, lateral fluorination often leads to a negative dielectric anisotropy.[2][4] Given the structure of this compound, its dielectric anisotropy is expected to be influenced by the presence of the fluorine atom.
Experimental Protocols for Dielectric Constant Measurement
The determination of the dielectric constant of a liquid sample, such as a liquid crystal, is typically performed using a capacitance measurement technique. The general principle involves measuring the capacitance of a test cell with and without the sample material.
Apparatus:
-
Precision LCR Meter
-
Dielectric Test Fixture (e.g., parallel plate capacitor)
-
Temperature-Controlled Chamber
-
Computer for data acquisition
Procedure:
-
Calibration: Perform an open and short circuit calibration of the LCR meter to minimize stray impedances.
-
Empty Cell Measurement: Measure the capacitance of the empty test cell (C0).
-
Sample Filling: Introduce the liquid sample into the test cell, ensuring there are no air bubbles.
-
Sample Measurement: Measure the capacitance of the cell with the sample (Cs).
-
Calculation: The dielectric constant (ε) of the sample is calculated using the formula: ε = Cs / C0
For liquid crystals, the measurement is performed in both the homeotropic (molecules aligned perpendicular to the capacitor plates) and planar (molecules aligned parallel to the plates) orientations to determine ε⊥ and ε||, respectively. This alignment is typically achieved using specially treated surfaces on the interior of the test cell and can be influenced by an external magnetic or electric field.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the experimental determination of the dielectric constant and the relationship between molecular structure and dielectric anisotropy in liquid crystals.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene (CAS No. 119511-09-0). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Quantitative Safety Data
| Property | Value |
| Molecular Formula | C₁₅H₂₁F |
| Molecular Weight | 220.33 g/mol |
| Appearance | Not specified (handle as a liquid or solid) |
| Occupational Exposure Limits | Not established; handle with high caution. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection |
| Eyes/Face | Chemical safety goggles and a face shield. |
| Skin/Hands | Chemically impermeable gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. |
| Body | A flame-resistant lab coat, worn over full-length pants. An apron may be required for splash hazards. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. |
| Footwear | Closed-toe, chemical-resistant shoes. |
Experimental Protocol: Safe Handling and Disposal Workflow
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Pre-Handling and Preparation 1.1. Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1] 1.2. Assemble PPE: Don all required personal protective equipment as specified in the table above. 1.3. Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly. 1.4. Emergency Equipment Check: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
2. Handling and Use 2.1. Chemical Transfer: Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical. Avoid creating dust or aerosols. 2.2. Weighing: If weighing is required, perform this task in a ventilated enclosure. 2.3. Reactions: Conduct all reactions within a certified chemical fume hood. 2.4. Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing any vapors, mists, or gases.[1]
3. Storage 3.1. Container: Keep the chemical in a tightly closed, properly labeled container. 3.2. Location: Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[1]
4. Spill Management 4.1. Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). 4.2. Major Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety department immediately. 4.3. Cleanup: Wear appropriate PPE during cleanup. Collect the absorbed material and place it in a sealed container for disposal.
5. Disposal 5.1. Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container. 5.2. Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[1]
6. Post-Handling 6.1. Decontamination: Clean the work area and any equipment used. 6.2. PPE Removal: Remove PPE in the correct order to avoid cross-contamination. 6.3. Hygiene: Wash hands thoroughly with soap and water after handling the chemical.
Handling Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
